Dinickel hexacyanoferrate
Description
Contextualization within Prussian Blue Analogues (PBAs) Frameworks
Dinickel hexacyanoferrate (NiHCF) is a prominent member of the family of compounds known as Prussian Blue Analogues (PBAs). nih.govacs.org These materials share a common structural framework with the original Prussian Blue, Fe₄[Fe(CN)₆]₃. The general formula for PBAs is AₓM[M'(CN)₆]y·nH₂O, where M and M' are transition metals (such as Mn, Fe, Co, Ni, Cu, Zn) and A represents an alkali metal cation (like K⁺, Na⁺) that occupies interstitial sites within the lattice to maintain charge neutrality. d-nb.infomdpi.com
Historical Trajectories and Milestones in this compound Studies
While Prussian Blue itself has been known since the 18th century, the intensive study of its analogues, including this compound, is a more recent development driven by the search for new functional materials. nih.gov A significant milestone in the field was the discovery of the electrocatalytic properties of PBAs, such as the use of Prussian Blue for hydrogen peroxide reduction, which was first reported over two decades ago. rsc.org
A pivotal moment for NiHCF research came with the demonstration of its potential for large-scale energy storage. Landmark studies highlighted its ability to function as a durable and high-power electrode material for aqueous sodium-ion and potassium-ion batteries. stanford.edunih.gov This research established NiHCF as a cost-effective and safe alternative for grid-scale energy applications, sparking a surge in investigations into its electrochemical properties. stanford.edunih.gov Subsequent research has focused on refining synthesis methods to control the material's crystallinity, particle size, and defect concentration, leading to significant improvements in its performance. d-nb.infonih.govrsc.org For instance, the development of a low-speed co-precipitation technique enabled the synthesis of high-quality, sodium-enriched NiHCF nanocrystals with enhanced specific capacity and cycling stability. rsc.org
Significance of this compound in Contemporary Materials Science and Chemistry
The importance of this compound in modern science stems from its combination of a stable, porous structure, reversible redox activity, and low cost. stanford.eduontosight.ai These attributes make it a highly versatile material with applications spanning several key technological areas:
Energy Storage: NiHCF is extensively studied as a cathode material for rechargeable batteries, particularly for non-lithium systems like sodium-ion, potassium-ion, and aqueous hybrid batteries. stanford.edunih.govrsc.orgacs.orgacs.org Its open framework allows for rapid ion transport, leading to excellent rate capability and long cycle life, with some studies demonstrating stable performance for thousands of cycles. stanford.edunih.govacs.org
Catalysis: The compound and its derivatives have shown significant catalytic activity. It can act as a heterogeneous catalyst for organic reactions, such as the solvent-free oxidation of benzyl (B1604629) alcohol. cjcatal.com Furthermore, engineered NiHCF structures, like hollow mesoframes, are effective in the degradation of organic pollutants such as rhodamine-B and bisphenol-A. mdpi.comnih.gov Recent research has also explored its use as an electrocatalyst for the urea (B33335) oxidation reaction, a key process in producing green hydrogen from wastewater. acs.org
Environmental Remediation: The ion-exchange capabilities of NiHCF are utilized for environmental cleanup. ontosight.ai It has demonstrated effectiveness in removing heavy metal ions, like lead, from contaminated water. ontosight.ai Its high selectivity for certain cations makes it particularly useful for the removal of radioactive cesium from nuclear waste streams. jwent.net
Sensors and Electrochromics: NiHCF is employed in the fabrication of electrochemical sensors and biosensors, for example, for the detection of hydrogen peroxide. iaea.org Additionally, its ability to change color reversibly upon the application of an electrical voltage makes it a candidate for electrochromic devices, such as "smart windows" and displays. researchgate.net
The following table summarizes key performance metrics of this compound in various applications based on recent research findings.
| Application Area | Specific Use | Key Performance Metric | Reference |
| Energy Storage | Aqueous Na⁺/K⁺ Battery Cathode | Retains 66-67% of capacity at a high rate of 41.7C. stanford.edu | stanford.edunih.gov |
| Aqueous Na⁺ Battery Cathode | Capacity retention of 80% over 10,000 cycles at 10 A g⁻¹. acs.org | acs.org | |
| Sodium-Ion Battery Cathode | Specific capacity of 80 mAh g⁻¹ with a theoretical capacity of ~85 mAh g⁻¹. rsc.org | rsc.org | |
| Catalysis | Bisphenol-A Degradation | Rate constant 10,000 times higher for etched mesoframes. nih.gov | nih.gov |
| Urea Electrolysis | Cell voltage of 1.8 V at 100 mA cm⁻² (coupled with NiS). acs.org | acs.org | |
| Environmental Remediation | Cesium Ion Adsorption | Maximum adsorption capacity of 240 mg g⁻¹. jwent.net | jwent.net |
Current Research Challenges and Opportunities Pertaining to this compound
Despite its successes, the full potential of this compound is yet to be realized, with ongoing research focused on overcoming several challenges and exploring new opportunities.
Current Research Challenges:
Structural Defects: A primary challenge is the presence of structural imperfections, such as [Fe(CN)₆] vacancies and interstitial water, which are common in traditionally synthesized PBAs. rsc.orgmdpi.com These defects can impair electrochemical performance, leading to lower specific capacities and poor cycling stability. rsc.org
Structural Instability: During high-rate charging and discharging, the crystal lattice can undergo significant strain, potentially leading to structural collapse and capacity fading over time. mdpi.com This is a particular concern for the intercalation of larger or multivalent ions.
Controlled Synthesis: While many synthesis methods exist, achieving precise control over the material's properties—including particle size, morphology, crystallinity, and stoichiometry—remains a significant hurdle. The relationship between synthesis parameters and final performance is complex and not yet fully understood. researchgate.net
Research Opportunities:
Defect Engineering: A major opportunity lies in developing synthesis strategies to create highly crystalline NiHCF with a low number of vacancies. acs.orgnih.govrsc.org Techniques like using chelating agents or controlling precipitation rates have shown promise in producing materials with superior stability and capacity. rsc.org
Doping and Compositional Tuning: The properties of NiHCF can be fine-tuned by doping its structure with other transition metals. For example, doping cobalt hexacyanoferrate with nickel has been shown to improve structural stability and electrochemical performance for magnesium-ion batteries. mdpi.com
New Applications: Research continues to uncover new applications for NiHCF. Its use in electrocatalysis for sustainable energy generation, such as in urea electrolysis for hydrogen production, represents a promising and environmentally friendly frontier. acs.org Similarly, its role in advanced electrochemical desalination systems is an area of growing interest. acs.orgnih.gov
The following table outlines the dimensions of NiHCF nanocrystals synthesized at different temperatures, illustrating the tunability of its physical properties.
| Synthesis Temperature (°C) | Average Nanocrystal Size (nm) |
| 0 | 78 |
| 10 | 96 |
| 25 | 133 |
| 35 | 147 |
| 50 | 223 |
| 70 | 231 |
| 90 | 538 |
| Data sourced from a study on citrate-assisted growth of NiHCF nanocubes. d-nb.info |
Structure
2D Structure
Properties
IUPAC Name |
iron(2+);nickel(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.2Ni/c6*1-2;;;/q6*-1;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWODCICMZQPBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Ni+2].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeN6Ni2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14874-78-3 | |
| Record name | Nickel ferrocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014874783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinickel hexacyanoferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Advanced Fabrication Techniques of Dinickel Hexacyanoferrate
Solution-Phase Synthesis Approaches for Dinickel Hexacyanoferrate
Solution-phase synthesis represents a versatile and widely employed strategy for the production of this compound (NiHCF), offering control over particle size, crystallinity, and morphology. These methods are typically cost-effective and scalable, making them suitable for bulk production.
Co-precipitation Techniques and Optimization Parameters
Co-precipitation is a common method for synthesizing NiHCF, involving the direct reaction of soluble nickel salts with a hexacyanoferrate precursor in an aqueous solution, leading to the spontaneous precipitation of the insoluble NiHCF product. acs.orgresearchgate.net The simplicity of this technique belies the complexity of controlling the final product's properties, which are highly dependent on several key parameters.
The reaction is typically performed by combining aqueous solutions of a nickel salt, such as Nickel(II) nitrate (B79036) or Nickel(II) acetate (B1210297), with a potassium hexacyanoferrate salt, like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). acs.orgnih.gov The extreme insolubility of Prussian blue analogues, including NiHCF, can hinder the control over crystallinity and composition during this rapid precipitation. acs.org To achieve a consistent product, a controlled co-precipitation method is often employed, where the precursor solutions are added dropwise simultaneously into a reaction vessel. This approach maintains a constant ratio of reactants throughout the synthesis, ensuring a more uniform composition of the precipitate. acs.org
Several parameters can be optimized to tailor the characteristics of the synthesized NiHCF:
Temperature: Synthesis temperature plays a crucial role in the crystallinity and size of the resulting particles. For instance, synthesizing NiHCF at 70 °C has been shown to produce higher crystallinity compared to room temperature synthesis. acs.org Temperature can also influence the growth kinetics and final dimensions of nanocrystals, with higher temperatures generally leading to larger nanocrystals. d-nb.info
Reactant Concentration and Ratio: The final concentrations of the nickel and hexacyanoferrate precursors influence the nucleation and growth of the crystals. acs.org The molar ratio of the metal precursors also significantly affects the electrochemical behavior of the resulting material. daneshyari.com
Addition Rate: A slow, simultaneous dropwise addition of precursors helps to maintain consistent reaction conditions and ensures a uniform composition of the precipitate. acs.org
Chelating Agents: The addition of organic additives, such as citrate (B86180), can control the homogeneous growth of NiHCF nanoparticles. d-nb.inforesearchgate.net Citrate chelates with Ni²⁺ ions, reducing the concentration of free Ni²⁺ available for the reaction. This slows down the nucleation and growth kinetics, allowing for the formation of well-defined nanocubes with narrow size and shape distributions. d-nb.info The strength of this chelation is temperature-dependent, providing another lever for controlling particle size. d-nb.info
| Parameter | Effect on NiHCF Properties |
| Temperature | Higher temperature generally increases crystallinity and particle size. acs.orgd-nb.info |
| Reactant Ratio | Affects the stoichiometry and electrochemical properties of the final product. daneshyari.comresearchgate.net |
| Addition Method | Slow, simultaneous addition promotes compositional homogeneity. acs.org |
| Chelating Agents (e.g., Citrate) | Controls particle size and morphology by regulating the availability of free metal ions. d-nb.info |
Chemical Bath Deposition for this compound Films
Chemical Bath Deposition (CBD) is a simple and cost-effective thin-film deposition technique that operates at low temperatures, typically below 100 °C. wikipedia.org This method is particularly suitable for depositing thin films of metal chalcogenides and other ionic compounds onto various substrates. wikipedia.orgubt-uni.net
For NiHCF, a straightforward CBD method involves the successive immersion of a substrate, such as fluorine-doped tin oxide (FTO) coated glass, into acidic aqueous solutions containing the precursors. ubt-uni.netgssrr.org The process typically uses separate solutions of a nickel salt (e.g., NiCl₂) and a hexacyanoferrate salt (e.g., K₄[Fe(CN)₆]). The substrate is dipped alternately into each solution, with a rinsing step in between, to build up the film layer by layer. This method has been shown to produce crystalline NiHCF films. ubt-uni.netgssrr.org
The CBD process relies on the controlled precipitation of the desired compound from a solution onto the substrate surface. drexel.edu Key advantages of this technique include its simplicity, low cost, and suitability for large-area deposition. wikipedia.org
Hydrothermal and Solvothermal Synthesis Routes
Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods can produce well-defined, high-purity crystals with controlled morphology and size. researchgate.net
A facile one-step hydrothermal method has been demonstrated for the in-situ growth of NiHCF nanocube arrays on nickel foam. researchgate.net In this approach, the nickel foam acts as both the substrate and the nickel source. By heating the nickel foam in an aqueous solution containing potassium ferricyanide, graphene oxide, and p-toluenesulfonic acid, NiHCF/reduced graphene oxide nanocomposites can be directly synthesized on the foam's surface. researchgate.net The hydrothermal conditions, including temperature and duration, are critical parameters that influence the final product's properties. researchgate.net
Solvothermal synthesis is analogous to the hydrothermal route, but it uses a non-aqueous solvent. This approach has been successfully used to synthesize other Prussian blue analogues, such as copper hexacyanoferrate, demonstrating its potential for producing NiHCF with controlled characteristics. researchgate.net The choice of solvent can significantly impact the solubility of precursors and the morphology of the resulting product.
Electrochemical Deposition of this compound
Electrochemical deposition is a powerful technique for fabricating thin films of NiHCF directly onto conductive substrates. researchgate.net This method offers precise control over film thickness, morphology, and adhesion, making it particularly suitable for applications requiring thin, uniform coatings, such as in sensors and electrochromic devices. researchgate.netsemanticscholar.org
Cyclic Voltammetry for Controlled Film Growth and Morphology
Cyclic voltammetry (CV) is a widely used electrochemical technique for the deposition of NiHCF films. ustb.edu.cnresearchgate.net The process involves cycling the potential of a working electrode in an electrolyte solution containing the precursor ions, typically a nickel salt and a potassium hexacyanoferrate salt. researchgate.net The repeated oxidation and reduction cycles induce the formation and deposition of the NiHCF film onto the electrode surface.
The properties of the electrodeposited film can be finely tuned by controlling various experimental parameters:
Synthesis Temperature: Higher deposition temperatures have been shown to increase the cation-specific capacity and promote the formation of larger, more crystalline structures. researchgate.net
Scan Rate: The rate at which the potential is swept influences the growth rate and morphology of the film. researchgate.net
Precursor Concentration: The concentration of nickel and hexacyanoferrate ions in the electrolyte directly affects the deposition rate and the resulting film's characteristics. researchgate.net
Supporting Electrolyte pH: The pH of the deposition solution can impact the structure and crystallite size of the NiHCF film. researchgate.net
Research has shown a clear correlation between these deposition parameters and the final electrochemical performance and morphology of the NiHCF films. researchgate.netsemanticscholar.org For example, at 25 °C, electrodeposition can result in closed NiHCF thin films composed of fused, cube-shaped crystallites, while at higher temperatures, the morphology can shift towards predominantly single, individual crystallites. researchgate.net
| Deposition Parameter | Influence on NiHCF Film |
| Temperature | Higher temperatures can lead to increased capacity and larger crystallites. researchgate.net |
| Scan Rate | Affects film growth rate and morphology. researchgate.net |
| Precursor Concentration | Influences deposition speed and film properties. researchgate.net |
| pH | Impacts crystallite size and structure. researchgate.net |
Electrogeneration of this compound Complexes on Modified Surfaces
NiHCF films can be electrogenerated on various electrode surfaces, including inert substrates like gold and active substrates like nickel itself. researchgate.netresearchgate.net When using a nickel electrode, the surface can act as the source of Ni²⁺ ions for the film formation. researchgate.net By cycling the potential of a nickel electrode in a solution containing hexacyanoferrate ions, a NiHCF film can be grown directly on the surface. researchgate.net
This approach has been used to modify high-surface-area nickel electrodes, such as nickel foam. nih.gov The nickel foam serves as both the current collector and the nickel source, streamlining the synthesis process. nih.gov The total amount of material deposited can be influenced by the type of metal cation present in the electrolyte solution. researchgate.net
Furthermore, the surface of the substrate can be modified prior to deposition to influence the characteristics of the resulting NiHCF film. For example, modifying gold electrodes with thiol self-assembled monolayers (SAMs) can alter the voltammetric behavior of the subsequently deposited NiHCF film. nih.gov The properties of the film can vary depending on the specific thiol used and the preparation procedure. nih.gov This pre-modification of the surface offers an additional level of control over the final properties of the electrogenerated NiHCF complex.
Anodically Grown this compound Films
Anodic growth represents a significant method for creating binder-free thin films of this compound (NiHCF) directly onto a conductive substrate. This electrochemical technique involves the anodization of a nickel substrate within an electrolyte containing ferricyanide. The process results in a well-adhered, uniform film, eliminating the need for binders like Nafion, which are often used in traditional film fabrication.
One reported method involves the electrochemical formation of a NiHCF thin film by anodizing a nickel substrate in a ferricyanide electrolyte. This binder-free film demonstrated superior performance in the electrochemical hydrogen evolution reaction (HER), with an onset potential of 15 mV and a cathodic current density of 10 mA cm⁻² achieved at an overpotential of 0.2 V in a 1 M KOH electrolyte rsc.org. The resulting films also showed long-term electrochemical durability rsc.org.
Another approach to forming NiHCF films is through potential cycling on a substrate like glassy carbon. This involves cycling the potential in a solution containing nickel chloride (NiCl₂) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). Subsequent electrochemical cycling of these films in alkaline solutions can lead to significant changes, converting the film primarily into a hydrated Ni(II) oxide/hydroxide structure.
The table below summarizes key parameters from a study on anodically grown NiHCF films for water splitting.
| Parameter | Value | Electrolyte | Reference |
| HER Onset Overpotential | 15 mV | 1 M KOH | rsc.org |
| Overpotential at 10 mA cm⁻² | 0.2 V | 1 M KOH | rsc.org |
| Substrate | Nickel Plate | Ferricyanide | rsc.org |
Nanostructure Fabrication and Morphological Control of this compound
The fabrication of this compound nanostructures with controlled morphology is crucial for enhancing their properties and performance in various applications. Techniques have been developed to synthesize nanoparticles, nanocubes, mesoframes, nanotubes, and core-shell structures.
This compound nanoparticles are commonly synthesized via facile co-precipitation methods. These methods typically involve reacting aqueous solutions of a nickel salt, such as nickel(II) nitrate (Ni(NO₃)₂) or nickel(II) chloride (NiCl₂), with a hexacyanoferrate salt, like potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).
To control particle size and prevent agglomeration, stabilizing agents are often employed. One approach utilizes polyvinylpyrrolidone (B124986) (PVP) and sodium citrate (SC) during the precipitation process. By varying the molar ratios of the reactants, the particle size can be tuned. For instance, nanoparticles with an average diameter of 35 nm have been produced using this method mmu.ac.uk. Another synthesis reported nearly spherical particles with sizes ranging from 30 to 70 nm researchgate.net.
The reaction temperature also plays a critical role. Syntheses performed at 70°C have been shown to yield higher crystallinity compared to those at room temperature. The resulting material often consists of porous agglomerations of nanoparticles, typically in the 20–50 nm range acs.orgstanford.edu. A novel method involving tetrahydrofuran (B95107) and hydrogen peroxide has also been reported to produce nanoparticles with an average size of 31 nm within 30 minutes at 60°C daneshyari.com.
The table below outlines various synthesis parameters for NiHCF nanoparticles.
| Nickel Precursor | Cyanide Precursor | Stabilizing/Controlling Agent(s) | Temperature (°C) | Resulting Particle Size (nm) | Reference |
| Ni(NO₃)₂·6H₂O | K₃[Fe(CN)₆] | PVP, Sodium Citrate | Room Temp. | ~35 | mmu.ac.uk |
| Ni(NO₃)₂ | K₃[Fe(CN)₆] | None specified | 70 | 20-50 | acs.orgstanford.edu |
| Ni(NO₃)₂·6H₂O | K₃[Fe(CN)₆]·H₂O | EDTA | Not specified | 30-70 | researchgate.net |
| Nickel Sulphate | Potassium Ferricyanide | Tetrahydrofuran, H₂O₂ | 60 | ~31 | daneshyari.com |
The controlled synthesis of this compound nanocubes can be achieved through a citrate-assisted co-precipitation method. Citrate ions act as a chelating agent for Ni²⁺ ions, which controls the supersaturation and growth kinetics of the nanocrystals d-nb.info. The dimensions of the resulting nanocubes are tunable by adjusting the reaction temperature. For example, nanocubes with sizes ranging from 78 nm to 538 nm have been synthesized at temperatures from 0°C to 90°C, respectively d-nb.info. A facile method for synthesizing NiHCF nanocubes directly on nickel foam using cyclic voltammetry has also been demonstrated, where the nickel foam serves as both the substrate and the nickel source acs.org.
The following table shows the effect of temperature on the size of citrate-assisted synthesized NiHCF nanocubes.
| Synthesis Temperature (°C) | Nanocube Size (nm) | Reference |
| 0 | 78 | d-nb.info |
| 10 | 96 | d-nb.info |
| 25 | 133 | d-nb.info |
| 35 | 147 | d-nb.info |
| 50 | 223 | d-nb.info |
| 70 | 231 | d-nb.info |
| 90 | 538 | d-nb.info |
This compound nanotubes can be fabricated using an electrokinetic method that employs a porous anodic alumina (B75360) (PAA) template. This technique relies on the distinct surface properties of the template to rapidly form nanotubes whose morphologies are a faithful replication of the nanopores within the template. The resulting nanotubes are composed of a single K₂Ni[Fe(CN)₆] composition. This specific structure and composition contribute to an exceptionally stable and selective ion-exchange capability, particularly for cesium ions researchgate.net. After 1500 potential cycles, these nanotubes were found to retain 92.2% of their initial ion-exchange capacity, demonstrating their high stability researchgate.net.
Core-shell nanoparticles featuring a this compound shell offer a way to combine or enhance the properties of different materials. A common example involves a Prussian Blue (PB) core stabilized with a NiHCF shell (PB-NiHCF). This structure has been shown to overcome the low operational stability of PB nanoparticles alone mdpi.com.
Another advanced core-shell nanostructure consists of a gold (Au) nanoparticle core and a magnetic CsNi[Fe(CN)₆] shell. A robust synthesis protocol for these Au@NiHCF nanoparticles involves the prior functionalization of the Au core with anchoring molecules like mercaptopyridine (MPy). This prevents the etching of the gold core by cyanide and facilitates the direct growth of the ferromagnetic PBA shell, regardless of the core's morphology (e.g., spheres, rods, or stars) nih.gov. The structural mismatch at the Au/PBA interface can induce significant strain in the shell, which has been shown to enhance the material's electrocatalytic activity nih.gov.
Electrochemical methods have also been developed for the surfactant-free synthesis of core-shell nanoparticles directly on electrodes. This seed-mediated selective electrodeposition allows for precise control over the thickness of the shell, as demonstrated with Au-Ni core-shell nanoparticles nih.gov.
Hybrid Material Fabrication Incorporating this compound
Hybrid materials that incorporate this compound with other functional materials, such as carbon nanostructures, are being developed to enhance electrochemical performance.
A common approach is the fabrication of NiHCF composites with carbon nanotubes (CNTs). One method involves a coprecipitation synthesis where pre-treated CNTs are added in situ to the reacting solution of NiCl₂·6H₂O and K₄Fe(CN)₆·3H₂O acs.org. The CNTs become entangled with the randomly aggregated NiHCF particles, improving the electronic conductivity of the composite material acs.org.
Another strategy involves using metal-organic framework (MOF) precursors. A bimetallic NiFe-MOF can be grown on a carbon cloth substrate and then pyrolyzed under an argon atmosphere. This process carbonizes the organic components into nitrogen-doped carbon (NC), with NiFe nanoparticles anchored onto the NC matrix, forming an integrated catalytic electrode designated as Ni₃Fe₂@NC/CC nih.gov.
Furthermore, NiHCF nanostructures can be synthesized on carbon cloth using pre-deposited nickel nanoparticles (NiNPs) as a precursor. In this method, graphene oxide (GO) acts as an oxidant to convert the NiNPs to Ni²⁺ in the presence of potassium ferricyanide, leading to the in-situ formation of NiHCF researchgate.net. This technique allows for a high mass-loading of the active material on the binder-free electrode researchgate.net.
Composites with Carbon Nanodots (CNDs) and Carbon Nanotubes (CNTs)
The integration of carbon nanomaterials like CNDs and CNTs with this compound has been explored to enhance its electrochemical performance. These carbon allotropes offer high surface area and excellent electrical conductivity, which can improve the efficiency and stability of NiHCF-based devices.
A notable method for creating a this compound-CND composite involves the in-situ formation of a nickel hexacyanoferrate complex on the surface of nickel-doped carbon nanodots (Ni-CNDs). This approach has been successfully employed in the development of electrochemical sensors.
The synthesis of Ni-CNDs is a one-step process where nickel (II) acetate is used as a precursor. The resulting Ni-CNDs are then deposited on an electrode surface. Following this, a nickel hexacyanoferrate complex is electrogenerated directly on the Ni-CNDs. This method creates an intimate contact between the two components, which is crucial for efficient electron transfer. The resulting composite has shown strong electrocatalytic effects, making it a viable candidate for sensitive detection of molecules like hydrogen peroxide mdpi.com.
| Parameter | Value | Reference |
| Synthesis Method | In-situ electrochemical generation | mdpi.com |
| Precursors | Nickel-doped carbon nanodots (Ni-CNDs), Potassium hexacyanoferrate (III) | mdpi.com |
| Application | Electrochemical sensor for Hydrogen Peroxide | mdpi.com |
| Detection Limit (Oxidation) | 3.22 µM | mdpi.com |
| Detection Limit (Reduction) | 0.49 µM | mdpi.com |
A common technique for fabricating NiHCF-CNT composites is a simple two-step procedure. In the first step, a linker molecule, such as histidine, is covalently attached to the surface of the carbon nanotubes. Subsequently, these functionalized CNTs are used to bind this compound nanoparticles. This method results in a stable nanocomposite with a high abundance of NiHCF nanoparticles attached to the CNT surface nih.gov.
Another approach involves the electrodeposition of NiHCF particles onto a porous CNT thin-film. This method has been utilized to create hybrid films for chemical and biosensing applications pnnl.gov. The resulting nanocomposite electrodes exhibit higher electrocatalytic activity and stability compared to electrodes modified with either CNTs or NiHCF alone pnnl.gov. For instance, a glucose biosensor constructed with a CNT/NiHCF/Glucose Oxidase nanocomposite demonstrated a high sensitivity, excellent reproducibility, and good stability pnnl.gov.
A coprecipitation method has also been employed to synthesize nanoscale NiHCF in the presence of CNTs. In this process, solutions of potassium ferrocyanide and nickel chloride are mixed at an elevated temperature, followed by the addition of pre-treated CNTs acs.org. This in-situ synthesis leads to a composite where NiHCF particles are universally tangled with the CNTs, enhancing the electronic conductivity and leading to superior rate capability and cycling performance in aqueous sodium-ion batteries acs.org.
| Parameter | Value | Reference |
| Synthesis Method 1 | Two-step with histidine linker | nih.gov |
| Synthesis Method 2 | Electrodeposition on CNT film | pnnl.gov |
| Synthesis Method 3 | In-situ coprecipitation | acs.org |
| Application (Method 1) | Biosensor for cholesterol | nih.gov |
| Application (Method 2) | Biosensor for glucose | pnnl.gov |
| Application (Method 3) | Cathode for aqueous Na-ion batteries | acs.org |
| Linear Range (Cholesterol) | 0.005 to 3 mM | nih.gov |
| Response Time (Cholesterol) | <20s | nih.gov |
| Linear Range (Glucose) | up to 1.2 mM | pnnl.gov |
| Detection Limit (Glucose) | 1 µM | pnnl.gov |
| Discharge Capacity (Na-ion battery) | 54.1 mAh g⁻¹ at 0.1 A g⁻¹ | acs.org |
| Capacity Retention (Na-ion battery) | 80% over 10,000 cycles | acs.org |
Graphene and Graphene Oxide Composites with this compound
Graphene and its oxidized form, graphene oxide (GO), serve as excellent support materials for this compound due to their large surface area and unique electronic properties.
A novel approach to synthesize a graphene/NiHCF thin film composite involves using a reduced graphene oxide (rGO) and nickel nanoparticle nanocomposite as a precursor. This precursor film undergoes a heterogeneous electrochemical reaction with ferricyanide ions in solution to form the rGO/NiHCF composite. This method results in a homogeneous distribution of NiHCF nanoparticles (20 to 90 nm) over the rGO sheets, creating an intimate contact between the components rsc.org. Such thin films have shown promise as cathodes in aqueous potassium-ion and sodium-ion batteries, exhibiting good specific capacities and cycling stability rsc.org.
| Parameter | Value (K+) | Value (Na+) | Reference |
| Synthesis Method | Heterogeneous electrochemical reaction | Heterogeneous electrochemical reaction | rsc.org |
| Precursor | rGO/Nickel nanoparticle composite | rGO/Nickel nanoparticle composite | rsc.org |
| NiHCF Nanoparticle Size | 20 - 90 nm | 20 - 90 nm | rsc.org |
| Specific Capacity (at 0.4 A g⁻¹) | 62.3 mAh g⁻¹ | 68.6 mAh g⁻¹ | rsc.org |
| Capacity Retention (2000 cycles at 4.1 A g⁻¹) | 44.3% | 49.4% | rsc.org |
Graphene oxide is often synthesized using the Hummer's method, after which it can be modified with NiHCF nanoparticles. One fabrication strategy is an in-situ co-precipitation method where NiHCF nanoparticles are supported on the GO sheets jwent.netjwent.net. This technique enhances the adsorption performance of the composite due to the synergistic effect between the high surface area of GO and the high selectivity and capacity of NiHCF jwent.netjwent.net.
The immobilization of NiHCF on GO can also be a two-step process. First, Ni²⁺ ions are loaded onto the graphene oxide sheets. In the second step, these Ni²⁺-loaded GO sheets are converted to potassium nickel ferrocyanide by reacting with a ferrocyanide solution jwent.net. These GO-NiHCF composites have demonstrated high efficiency in removing specific ions, such as Cesium (Cs), from aqueous solutions, with a high adsorption capacity jwent.netjwent.net.
A one-step hydrothermal method has also been developed for the growth of reduced graphene oxide/nickel hexacyanoferrate nanocomposites directly on a nickel foam substrate. This process creates a binder-free electrode with potential applications in supercapacitors semanticscholar.org.
| Parameter | Value | Reference |
| GO Synthesis Method | Hummer's Method | jwent.netjwent.net |
| NiHCF Composite Synthesis | In-situ co-precipitation / Two-step immobilization | jwent.netjwent.net |
| Application | Adsorbent for Cesium (Cs) ions | jwent.netjwent.net |
| Maximum Adsorption Capacity (Cs) | 240 mg g⁻¹ | jwent.netjwent.net |
| Kinetic Model Fit | Pseudo-second order | jwent.net |
| Adsorption Isotherm Fit | Langmuir | jwent.netjwent.net |
Structural Elucidation and Advanced Characterization of Dinickel Hexacyanoferrate
Crystallographic Analysis of Dinickel Hexacyanoferrate
Crystallographic analysis is fundamental to understanding the three-dimensional arrangement of atoms within the this compound framework, including its crystal structure, phase transformations, and the influence of lattice imperfections.
X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of this compound. The analysis of its XRD patterns reveals a face-centered cubic (FCC) structure, belonging to the F4-3m space group. mmu.ac.uk This structure is analogous to the well-known Prussian Blue. stanford.edu The lattice parameter for the cubic unit cell is consistently reported to be approximately 10.2 Å. stanford.edu
Well-resolved and distinct diffraction peaks in the XRD pattern are indexed to various crystallographic planes, confirming the cubic symmetry. mmu.ac.uk These diffraction peaks are consistent with the Joint Committee on Powder Diffraction Standards (JCPDS) file no. 46-0906 for Ni3[Fe(CN)6]2•10H2O. mmu.ac.uk
Interactive Data Table: XRD Peaks for Cubic this compound
| 2θ (degrees) | Miller Indices (hkl) |
| 15.01 | (111) |
| 17.3 | (200) |
| 24.54 | (220) |
| 29.1 | (311) |
| 30.64 | (400) |
| 35.1 | (420) |
| 39.41 | (422) |
| 43.4 | (440) |
| 50.65 | (600) |
| 53.89 | (620) |
| 57.13 | (640) |
| 66.08 | (642) |
Data sourced from a study on nanosized nickel hexacyanoferrate. mmu.ac.uk
Phase transitions in this compound are often associated with electrochemical processes, such as the insertion and extraction of ions. Ex-situ XRD studies have shown that the lattice parameter of this compound changes during charging and discharging. stanford.eduacs.org For instance, the lattice parameter increases approximately linearly with the state of charge during cation extraction. stanford.eduacs.org This isotropic lattice strain is observed as a shift in the diffraction peaks to lower angles with increasing charge state. stanford.eduacs.org The total strain has been reported to be 0.18% and 1.1% during full Na+ and K+ insertion, respectively. acs.org The increase in the lattice parameter is attributed to the change in the radius of the [Fe(CN)6] ions during their oxidation from [Fe²⁺(CN)6]⁴⁻ to [Fe³⁺(CN)6]³⁻. acs.org Despite these changes during electrochemical cycling, the framework shows high structural stability, with no significant changes in the diffraction patterns observed even after annealing at temperatures as high as 200°C in a nitrogen atmosphere. mmu.ac.uk
While the cubic phase is the most commonly reported structure for this compound, other crystallographic forms have been synthesized and investigated. A high-performance rhombohedral nickel hexacyanoferrate can be synthesized through a controllable low-temperature reaction process. acs.orgresearchgate.net This rhombohedral phase is noted for its high reversibility during electrochemical cycling, undergoing a transition to the cubic phase upon the insertion and extraction of sodium ions. acs.orgresearchgate.net This structural evolution is credited with contributing to its superior electrochemical performance, including small lattice alteration and high capacity retention over numerous cycles. acs.orgresearchgate.net
Furthermore, a monoclinic structure of nickel hexacyanoferrate has been synthesized via a facile one-step crystallization-controlled co-precipitation method. researchgate.net This monoclinic phase is characterized by a distorted framework, which is believed to be related to a high sodium content within the crystal lattice. researchgate.net The analysis of this monoclinic structure was performed using a P21/n space group model. researchgate.net This distorted structure is reported to promote the framework's conductivity and enhance the electrochemical activity of the iron centers, leading to ultrahigh-rate performance. researchgate.net
The crystal lattice of this compound is not always perfect and can contain vacancies and interstitial species that influence its structural parameters and properties. [Fe(CN)6] vacancies are common defects in Prussian blue analogues, where a [Fe(CN)6] unit is missing from the framework. kuleuven.be These vacant sites are often occupied by coordinated water molecules. kuleuven.be The presence of these vacancies and associated water can be detrimental to the electrochemical stability of the material. kuleuven.be
The introduction of a chelating agent, such as sodium citrate (B86180), during synthesis can help to retard the nucleation and growth of the crystals, which in turn minimizes the formation of [Fe(CN)6] vacancies and the incorporation of coordinated water. mmu.ac.uk Annealing can also affect the concentration of vacancies; for instance, heating in an oxygen atmosphere can lead to the loss of CN groups and the creation of vacancies, while annealing under a nitrogen atmosphere can suppress their formation. mmu.ac.uk
Interstitial water molecules, both physically adsorbed and coordinated within the lattice, are another significant component. The removal of adsorbed and interstitial water occurs at temperatures between 50°C and 200°C, which can lead to a slight reduction in particle size. mmu.ac.uk The presence of interstitial water can also influence the diffusion of cations through the open framework of the structure. acs.org
Spectroscopic Characterization Techniques
Spectroscopic techniques provide valuable insights into the chemical bonding, functional groups, local atomic environments, and electronic states within this compound.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the chemical bonds and functional groups present in this compound. The FTIR spectrum of this compound exhibits several characteristic absorption bands.
The presence of water molecules, both interstitial and coordinated, is confirmed by broad absorption bands corresponding to O-H stretching vibrations, typically observed around 3400-3500 cm⁻¹, and H-O-H bending vibrations, which appear near 1616 cm⁻¹. researchgate.net
The most prominent feature in the FTIR spectrum is the strong absorption peak associated with the stretching vibration of the cyanide (C≡N) bridging ligand. This peak is typically found in the range of 2050-2170 cm⁻¹. mmu.ac.uk The exact position of this peak can be influenced by the oxidation states of the iron and nickel ions. A sharp stretching band around 2060 cm⁻¹ can be attributed to free C≡N groups. mmu.ac.uk
Other important absorption bands include those assigned to Fe-CN bending and stretching vibrations, as well as Ni-NC stretching.
Interactive Data Table: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretching vibration of water |
| 2169, 2091, 2050 | C≡N bridging stretching |
| ~1616 | H-O-H bending vibration of water |
| 591.5 | Fe-CN bending |
| 542.5 | Ni-NC stretching |
| 434.6 | Fe-CN stretching |
Data compiled from various spectroscopic studies. mmu.ac.ukresearchgate.net
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local atomic environment and electronic states of the constituent elements in this compound. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For instance, the analysis of the Ni K-edge XANES can reveal the coordination number and geometry of the nickel center. nih.gov The absence of a pre-edge peak associated with a 1s → 3d transition in the XANES spectra of Ni(II)-complexes can be indicative of a specific coordination environment. nih.gov
Ex-situ XAS has been effectively used to probe the local and long-range structural evolution of rhombohedral nickel hexacyanoferrate during electrochemical cycling. acs.orgresearchgate.net This technique can reveal changes in the local atomic structure that may not be apparent from long-range crystallographic methods like XRD.
X-ray Photoelectron Spectroscopy (XPS), a related technique, can also be used to determine the electronic states (oxidation states) of the elements. Studies have shown that the Fe 2p3/2 photoelectron lines for Fe(II) and Fe(III) in hexacyanoferrates appear at approximately 708 eV and 710 eV, respectively, allowing for the differentiation of their oxidation states. researchgate.net Similarly, the Ni 2p spectrum can be analyzed to determine the oxidation state of nickel. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in determining the oxidation states of both nickel and iron, which are crucial for understanding its electrochemical and catalytic properties.
The high-resolution XPS spectra of this compound reveal characteristic peaks for its constituent elements. The Fe 2p spectrum typically shows two main peaks, 2p3/2 and 2p1/2, which can be deconvoluted to identify the presence of Fe(II) and Fe(III) species. Similarly, the Ni 2p spectrum provides information about the oxidation state of nickel, which is predominantly Ni(II) in this compound. The binding energies of these core level electrons are sensitive to the chemical environment, allowing for the differentiation between various oxidation states and the identification of surface species.
A typical analysis of the Ni 2p spectrum for a nickel-containing compound might reveal a main peak for Ni 2p3/2 at a binding energy of approximately 855 eV, which is characteristic of Ni(II). researchgate.net The Fe 2p spectrum often shows the Fe 2p3/2 peak around 712 eV and the Fe 2p1/2 peak around 725 eV, indicative of the Fe(III) state. researchgate.net The presence of satellite peaks in the Ni 2p spectrum can also provide further confirmation of the Ni(II) oxidation state. The N 1s and C 1s spectra are also analyzed to confirm the presence of the cyanide ligand and to check for any surface contaminants.
Table 1: Representative XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Corresponding Species |
| Ni 2p3/2 | ~855.6 | Ni(II) |
| Fe 2p3/2 | ~708-712 | Fe(II)/Fe(III) |
| Fe 2p1/2 | ~721-725 | Fe(II)/Fe(III) |
| C 1s | ~284.8 | Adventitious Carbon |
| N 1s | ~398-400 | Cyanide (CN-) |
Note: Binding energies can vary slightly depending on the specific synthesis method and instrument calibration.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of transition metal complexes like this compound. The absorption of ultraviolet or visible light by the compound results in the excitation of electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides insights into the d-d electronic transitions of the metal ions and charge transfer bands.
In this compound, the electronic transitions are primarily associated with the d-orbitals of the nickel and iron ions. The ligand field created by the cyanide ions splits the d-orbitals into different energy levels. For an octahedral complex, these are the t2g and eg orbitals. The absorption of light can promote an electron from a lower energy t2g orbital to a higher energy eg orbital.
The UV-Vis spectrum of a related nickel complex, the hexaaquanickel(II) ion, [Ni(H2O)6]2+, shows two prominent absorption peaks. docbrown.info These are attributed to spin-allowed d-d transitions. Similar transitions are expected in this compound, although the exact peak positions will be influenced by the stronger ligand field of the cyanide ligands compared to water molecules.
In addition to d-d transitions, charge-transfer bands can also be observed in the UV-Vis spectrum. These transitions involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or from a ligand-centered orbital to a metal-centered orbital (LMCT). These charge-transfer bands are typically more intense than d-d transitions. For instance, in hexacyanoferrate(III), a well-defined absorption peak is observed which is characteristic of this complex. researchgate.net
Table 2: Typical UV-Vis Absorption Maxima for Related Nickel Complexes
| Complex Ion | Wavelength (λmax, nm) |
| [Ni(H2O)6]2+ | 450, 700 |
| [Ni(NH3)6]2+ | 360, 590 |
Mössbauer Spectroscopy for Iron Spin and Oxidation States
Mössbauer spectroscopy is a highly sensitive technique for studying the properties of iron-containing compounds. It provides detailed information about the oxidation state, spin state, and local coordination environment of the iron atoms. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).
The isomer shift is a measure of the s-electron density at the nucleus and is directly related to the oxidation state of the iron. Different oxidation states, such as Fe(II) and Fe(III), have distinct ranges of isomer shifts. For example, high-spin Fe(II) compounds typically exhibit isomer shifts in the range of 0.9 to 1.3 mm/s at room temperature, while low-spin Fe(II) compounds have values between -0.1 and 0.2 mm/s. nih.gov
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. This parameter provides information about the symmetry of the electron distribution and the local coordination environment. A non-zero quadrupole splitting indicates a distorted or non-cubic environment around the iron nucleus. For instance, low-spin Fe(II) compounds generally show a quadrupole splitting in the range of 0.2 to 1.9 mm/s. nih.gov
In this compound, the iron is typically in a low-spin state due to the strong field cyanide ligands. Therefore, the Mössbauer spectrum is expected to show an isomer shift and quadrupole splitting characteristic of low-spin iron, allowing for the precise determination of the Fe(II) to Fe(III) ratio in the material.
Table 3: Representative Mössbauer Parameters for Iron Compounds at Room Temperature
| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |
| High-Spin Fe(II) | 0.9 - 1.3 | 2.0 - 2.7 |
| Low-Spin Fe(II) | -0.1 - 0.2 | 0.2 - 1.9 |
| High-Spin Fe(III) | 0.1 - 0.5 | 0.0 - 0.9 |
| Low-Spin Fe(III) | -0.2 - 0.1 | 0.5 - 2.0 |
Note: Values are relative to α-iron at room temperature.
Microscopic and Morphological Characterization
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Morphology
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure and morphology of materials at the nanoscale. In the study of this compound, TEM provides direct imaging of the individual nanoparticles or crystallites, revealing their size, shape, and arrangement.
Particle size analysis is a crucial aspect of TEM characterization. By analyzing a statistically significant number of particles from TEM images, a particle size distribution can be determined. This information is vital for understanding the relationship between the material's dimensions and its properties. For example, the catalytic activity and electrochemical performance of this compound can be highly dependent on the particle size and surface area.
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
SEM images of this compound have revealed a variety of morphologies depending on the synthesis conditions. These include well-defined cubic crystals, nanocubes, and agglomerates of smaller particles. researchgate.netresearchgate.net For instance, this compound crystals have been observed grown on substrates like carbon paper. researchgate.net The morphology can be controlled by adjusting synthesis parameters, leading to the formation of superstructures composed of individual nanocrystals. nih.gov
In some studies, SEM has been used to observe the formation of hollow superstructures after chemical treatment, where the surfaces of the nanocrystals exhibit voids and cavities. nih.gov This modification of the surface morphology can significantly increase the surface area of the material, which is beneficial for applications such as catalysis. The ability to visualize the microscale and nanoscale features of the material's surface makes SEM an indispensable tool for characterizing this compound.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a material's surface at the nanoscale. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample.
In the context of this compound, AFM can be used to characterize the surface roughness and to visualize the topography of thin films or individual particles. This information is complementary to that obtained from SEM and TEM. While SEM provides a broader view of the surface morphology, AFM can reveal finer details about the surface texture and height variations.
For example, AFM has been employed in the characterization of related nickel hexacyanoferrate complexes to study their surface features. researchgate.net The technique can be used to assess the homogeneity of deposited films and to identify any surface defects or irregularities. The quantitative data on surface roughness obtained from AFM is valuable for understanding how the surface topography might influence the material's performance in applications such as sensors and electrocatalysis.
Electrochemical Characterization for Material Properties
Cyclic Voltammetry (CV) for Redox Activity and Reversibility
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox activity and reversibility of this compound (NiHCF). By scanning the potential and observing the resulting current, key parameters about the material's electrochemical behavior can be determined.
The voltammetric response of NiHCF typically shows well-defined redox couples corresponding to the oxidation and reduction of the iron centers within the hexacyanoferrate framework. The primary redox process observed is associated with the Fe(II)/Fe(III) couple, formally written as Ni(II)Fe(II)(CN)₆ / Ni(II)Fe(III)(CN)₆. unesp.br In some cases, a second redox couple at higher potentials may be attributed to the Ni(II)/Ni(III) redox transition. osti.gov
The formal potential (Eθ), which is the average of the anodic and cathodic peak potentials, is a key indicator of the material's redox properties. For a graphite paste electrode modified with a NiHCF-zeolite composite, a formal potential of 0.51 V (vs. Ag/AgCl) was recorded in a 1.00 mol L⁻¹ KCl supporting electrolyte. unesp.br The position of these redox peaks is highly dependent on the nature of the cation in the supporting electrolyte, as the process involves the insertion and extraction of these ions to maintain charge neutrality. osti.govresearchgate.net For instance, in nonaqueous electrolytes, the intercalation voltages for NiHCF were found to be 2.9 V vs. Mg/Mg²⁺, 2.6 V vs. Ca/Ca²⁺, and 1.2 V vs. Zn/Zn²⁺ for magnesium, calcium, and zinc ions, respectively. osti.gov
The reversibility of the redox process can be assessed by the separation between the anodic (Epa) and cathodic (Epc) peak potentials (ΔEp). A quasi-reversible process is often observed for NiHCF. unesp.br The stability of the material during electrochemical cycling is demonstrated by the consistent current response over multiple CV scans, which is also a method used to electrodeposit uniform and stable NiHCF films onto electrode surfaces. researchgate.net
The effect of scan rate on the cyclic voltammograms provides insight into the reaction kinetics. For a diffusion-controlled process, the peak current is expected to be linearly proportional to the square root of the scan rate. ekb.eg Studies have shown this linear relationship for NiHCF, confirming that the redox process is primarily controlled by the diffusion of ions to and from the electrode surface. ekb.eg
Table 1: Redox Potentials of this compound in Various Electrolytes
| Intercalating Ion | Electrolyte Composition | Anodic Peak (Epa) | Cathodic Peak (Epc) | Formal Potential (Eθ) | Reference Electrode | Citation |
|---|---|---|---|---|---|---|
| K⁺ | 1.00 mol L⁻¹ KCl | - | - | 0.51 V | Ag/AgCl | unesp.br |
| Mg²⁺ | 1 M Mg(TFSI)₂ in PC | - | - | 2.9 V | Mg/Mg²⁺ | osti.gov |
| Ca²⁺ | 0.2 M Ca(PF₆)₂ in 3:7 EC:PC | - | - | 2.6 V & 3.7 V | Ca/Ca²⁺ | osti.gov |
| Zn²⁺ | 0.5 M Zn(TFSI)₂ in ACN | - | - | 1.2 V | Zn/Zn²⁺ | osti.gov |
| Na⁺ | 0.2 mol L⁻¹ NaNO₃ | ~+0.4 V | ~+0.3 V | - | - | researchgate.net |
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of charge transfer and ion diffusion processes at the electrode-electrolyte interface. By applying a small amplitude AC potential over a wide range of frequencies, the impedance response of the system can be analyzed to model its electrochemical properties.
For materials like this compound, which can exhibit instability in their oxidized form, conventional stationary EIS can be challenging. researchgate.netnih.govnih.gov Dynamic multi-frequency analysis (DMFA), a form of dynamic EIS, has been successfully employed to acquire high-quality impedance spectra for NiHCF under non-stationary conditions, such as during a cyclic voltammetry scan. researchgate.netnih.govnih.gov This allows for the study of the material's kinetics as a function of its state of charge. nih.govnih.gov
The impedance data, often presented as a Nyquist plot, can be fitted to an equivalent circuit model to extract key kinetic parameters. For NiHCF thin films, a transmission line model (TLM) for porous electrodes is often used. nih.gov This modeling has helped to elucidate a two-step intercalation mechanism for univalent cations like Na⁺ and K⁺: an initial adsorption step onto the surface followed by an insertion step into the crystal lattice. researchgate.netnih.govnih.gov
The analysis of the impedance spectra reveals several characteristic features. At high frequencies, a semicircle is often observed, the diameter of which corresponds to the charge transfer resistance (Rct). This resistance is a measure of the kinetic barrier for the redox reaction at the electrode surface. The charge transfer resistance and other kinetic parameters are dependent on both the state of charge and the nature of the intercalating cation. nih.govnih.gov At lower frequencies, the impedance response is typically dominated by a straight line, characteristic of diffusion-controlled processes, often modeled by a Warburg impedance element.
The ability to perform time-resolved impedance measurements using DMFA has been crucial for studying the evolving kinetics of NiHCF, providing insights that are difficult to obtain with traditional EIS due to drift effects. nih.gov
Table 2: Key Findings from EIS Studies of this compound
| Technique | Key Finding | Proposed Model/Mechanism | Investigated Cations | Citation |
|---|---|---|---|---|
| Dynamic Multi-frequency Analysis (DMFA) | Allows for kinetic study of unstable oxidized NiHCF. | Two-step intercalation: Adsorption followed by insertion. | Na⁺, K⁺ | researchgate.netnih.govnih.gov |
| DMFA with Equivalent Circuit Fitting | Kinetic parameters depend on the state of charge and the nature of the cation. | Transmission Line Model (TLM) for porous electrodes. | Na⁺, K⁺ | nih.gov |
Chronoamperometry and Linear Sweep Voltammetry (LSV)
Chronoamperometry and Linear Sweep Voltammetry (LSV) are electrochemical techniques that provide further details on the reaction mechanisms and kinetics of this compound.
Linear Sweep Voltammetry (LSV) involves scanning the potential linearly with time and measuring the resulting current. It is similar to one sweep of a cyclic voltammogram. LSV is particularly useful for quantifying kinetic parameters. By analyzing the relationship between the peak current and the scan rate, one can determine whether a process is diffusion-controlled or surface-controlled. For NiHCF derivatives, the peak current has been observed to be linearly correlated with the square root of the scan rate, indicating a process that is largely diffusion-controlled. ekb.eg
Tafel plots, derived from LSV data at low scan rates, are used to determine important kinetic parameters such as the charge transfer coefficient (α) and the exchange current (i₀), which is related to the standard heterogeneous rate constant (kₛ). acs.org These parameters provide a quantitative measure of the charge transfer kinetics at the electrode-electrolyte interface. acs.org
Chronoamperometry (CA) involves stepping the potential to a value where a faradaic reaction occurs and recording the current as a function of time. This technique is often used to study the kinetics of processes that occur after the initial potential step and to determine diffusion coefficients. In the context of NiHCF-based sensors, chronoamperometry is employed to measure the catalytic response to an analyte at a fixed potential. mdpi.com For example, in the detection of hydrogen peroxide, the chronoamperometric response is recorded at potentials set just beyond the redox peaks of the NiHCF complex to ensure the reaction is mass-transport limited. mdpi.com The steady-state current achieved in chronoamperometry can be directly related to the concentration of the analyte, forming the basis for its use in electrochemical sensing. mdpi.com
Table 3: Kinetic Parameters and Observations from LSV and Chronoamperometry
| Technique | Observation/Parameter | Significance | Sample System | Citation |
|---|---|---|---|---|
| Linear Sweep Voltammetry (LSV) | Peak current is linearly proportional to the square root of the scan rate. | Indicates a diffusion-controlled electrochemical process. | Thermally cured Ni-Fe cyano-bridging metal organic framework | ekb.eg |
| Chronoamperometry (CA) | Used to measure the current response at a fixed potential upon addition of an analyte. | Allows for the determination of analyte concentration in sensor applications. | NiHCF complex on carbon nanodots for H₂O₂ sensing | mdpi.com |
Theoretical and Computational Investigations of Dinickel Hexacyanoferrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure of dinickel hexacyanoferrate. DFT computations have been employed to predict the crystal structure of this Prussian blue analogue. For instance, calculations have suggested the existence of a tetragonal (P4m2) crystal structure that is energetically comparable to the commonly reported cubic (F43m) structure. These theoretical predictions are consistent with experimental observations from X-ray diffraction and magnetic measurements.
The inclusion of van der Waals corrected exchange-correlation functionals in DFT+U computations has enabled a more accurate description of hydrogen bonding, which is crucial in understanding the role of water molecules within the crystal lattice. These calculations have revealed how water molecules stabilize the crystal structure and influence its magnetic and electronic properties. Specifically, the symmetry lowering in this compound has been attributed to the hydration shell surrounding the interstitial nickel cation.
DFT calculations have also been instrumental in elucidating reaction mechanisms. For example, in nickel-catalyzed cross-coupling reactions, DFT has been used to map out the entire reaction pathway, including oxidative addition, anion exchange, and reductive elimination steps. By calculating the free energy profiles of competing reaction pathways, researchers can determine the rate-determining and selectivity-determining steps. These mechanistic insights, derived from DFT, are critical for optimizing reaction conditions and designing more efficient catalytic systems.
Table 1: Predicted Crystal Structures of this compound from DFT
| Property | Predicted Structure 1 | Predicted Structure 2 |
| Crystal System | Cubic | Tetragonal |
| Space Group | F43m | P4m2 |
| Energetic Stability | Comparable to Tetragonal | Comparable to Cubic |
First Principles Studies of Ion Intercalation and Diffusion Dynamics
First-principles calculations, based on quantum mechanics, have provided a detailed understanding of ion intercalation and diffusion within the open-framework structure of this compound and related Prussian blue analogues. These studies are critical for applications in energy storage, where the efficient movement of ions is paramount.
Investigations into various hexacyanoferrate compounds have shown that the structural deformation upon the intercalation of alkali and alkaline earth ions is generally negligible. A key finding from these studies is the strong correlation between the intercalation voltage and the ionic radius of the guest ion. Larger cations tend to intercalate at higher voltages, which can lead to higher energy densities. However, this potential benefit is often counterbalanced by slower migration kinetics for larger ions. Therefore, selecting an intercalating ion with an optimal ionic size is crucial for achieving balanced performance.
The preferred site for ion intercalation is also influenced by the ionic radius. First-principles calculations have indicated that smaller ions like Li+ and Na+ tend to occupy off-center positions, whereas larger ions such as K+ favor the center of the cubic framework. Theoretical studies have also highlighted the role of interstitial water in coordinating with the intercalating alkaline ions.
Regarding diffusion dynamics, computational studies have successfully modeled the migration pathways of ions through the lattice. For instance, in high-crystallinity nickel hexacyanoferrate, a high Na-ion diffusion coefficient of 8.1 × 10⁻¹⁰ cm² s⁻¹ has been calculated, underscoring the importance of lattice periodicity for facile ion transport. First-principles methods, such as the nudged elastic band (NEB) method, are employed to determine the minimum energy pathways for atomic jumps and to calculate the associated energy barriers. These calculations provide fundamental insights into the factors governing ion mobility, such as the presence of vacancies and the crystallinity of the material.
Table 2: Calculated Properties of Ion Intercalation in Hexacyanoferrates
| Intercalating Ion | Ionic Radius (Å) | Predicted Intercalation Voltage Trend | Preferred Interstitial Site |
| Li⁺ | 0.76 | Lower | Off-center |
| Na⁺ | 1.02 | Intermediate | Off-center |
| K⁺ | 1.38 | Higher | Cubic Center |
| Mg²⁺ | 0.72 | Varies | - |
| Ca²⁺ | 1.00 | Varies | - |
Grand Potential Analysis in Hydrated this compound Systems
Grand potential analysis, a thermodynamic approach that considers a system in equilibrium with a reservoir of particles and energy, has been applied to understand the behavior of hydrated Prussian blue analogues like this compound. This method is particularly useful for studying the co-intercalation of water molecules and ions, which significantly impacts the electrochemical properties of the material.
By constructing grand potential phase diagrams, researchers can predict the stable phases of the material as a function of variables such as the chemical potential of water and the intercalating ion. These diagrams have shown that the presence of water in the electrolyte can lead to fundamentally different phase transition behaviors compared to dry electrolyte systems.
For hydrated systems, the co-intercalation of water and sodium ions has been shown to increase the average voltage and reduce the volume change during electrochemical cycling. This is advantageous as it leads to both higher energy density and improved cycling stability. The analysis can also identify promising new compositions of Prussian blue analogues for specific applications, such as aqueous rechargeable sodium-ion batteries. The theoretical framework provided by grand potential analysis is crucial for understanding the thermodynamic driving forces behind the observed electrochemical performance in hydrated environments.
Computational Modeling of Lattice Distortion, Strain, and Vacancy Effects
Computational modeling has been extensively used to investigate the effects of lattice distortion, strain, and vacancies on the properties of this compound. These structural imperfections can be intentionally introduced or arise during synthesis and can have a profound impact on the material's performance.
Table 3: Effects of Structural Features on this compound Properties
| Structural Feature | Method of Investigation | Observed/Predicted Effect |
| Monoclinic Distortion | DFT Calculations, XRD | Enhanced electronic conductivity, improved high-rate performance |
| Lattice Strain | Ex-situ XRD, Computational Modeling | Isotropic strain during cycling, contributes to stability |
| [Fe(CN)₆] Vacancies | Computational Modeling, Synthesis Control | Affects electrochemical behavior and ion intercalation |
Simulations of Magneto-Structural Correlations and Exchange Interactions
Simulations play a crucial role in understanding the relationship between the magnetic properties and the geometric structure of this compound. The magnetic behavior of this material arises from the exchange interactions between the magnetic moments of the nickel and iron ions, which are mediated by the bridging cyanide ligands.
Computational studies have shown that the presence of interstitial water molecules can significantly affect the magnetic and electronic properties of this compound. The hydration shell of interstitial cations can lead to subtle structural changes, which in turn influence the magnetic ordering. DFT calculations have been used to predict the magnetic ground state of related hexacyanoferrates, revealing transitions from ferromagnetic to antiferromagnetic structures as the number of incorporated alkali ions increases.
The exchange interactions in dinuclear nickel complexes have been studied to establish magneto-structural correlations. While not directly on this compound, these studies provide a framework for understanding how changes in bond angles and distances within the Fe-C-N-Ni linkages can alter the strength and nature of the magnetic coupling. The Bethe-Slater model, for instance, can be employed to understand the coupling behaviors, which are highly sensitive to the interatomic distances between the metal centers. These simulations are essential for designing Prussian blue analogues with tailored magnetic properties for applications in areas such as molecular magnets and spintronics.
Advanced Research Applications of Dinickel Hexacyanoferrate
Electrochemical Energy Storage Applications of Dinickel Hexacyanoferrate
This compound, a member of the Prussian blue analogue family of compounds, has emerged as a highly promising material for advanced electrochemical energy storage systems. Its unique open-framework crystal structure, low cost of synthesis from earth-abundant materials, and exceptional electrochemical properties make it a compelling candidate for next-generation batteries. nih.govacs.org Research has particularly focused on its application as a cathode material, where its ability to host various alkali ions facilitates the development of high-performance, long-lasting energy storage devices. nih.govacs.orgresearchgate.net
Cathode Materials for Alkali-Ion Batteries (Lithium-ion, Sodium-ion, Potassium-ion)
This compound (NiHCF) is extensively investigated as a cathode material for rechargeable aqueous and non-aqueous alkali-ion batteries, including those based on lithium (Li+), sodium (Na+), and potassium (K+). nih.govrsc.org Its rigid three-dimensional framework is composed of alternating nickel and iron ions bridged by cyanide ligands, creating large interstitial channels. researchgate.net This structure is exceptionally stable and allows for the rapid and reversible insertion and extraction of alkali ions with minimal structural strain, which is crucial for achieving a long cycle life and high power capability. nih.govnih.gov The material can be synthesized in bulk quantities through simple and scalable co-precipitation methods, further enhancing its appeal for large-scale applications like grid energy storage. acs.orgstanford.edu NiHCF electrodes have demonstrated the ability to undergo thousands of deep charge-discharge cycles, particularly with sodium and potassium ions in aqueous electrolytes, showcasing their robustness and potential for durable battery systems. nih.govacs.org
| Property | Value / Description | Source |
| Ions Cycled | Lithium (Li+), Sodium (Na+), Potassium (K+) | nih.gov |
| Structure | Open-framework, face-centered cubic | acs.org |
| Key Advantage | Long cycle life, high power, low cost | acs.orgnih.gov |
| Na+ Cycling Stability | No capacity loss after 5000 cycles at 8.3C rate | acs.org |
| Rate Capability | Retains 66% of initial capacity at a 41.7C rate | nih.govacs.org |
| Energy Efficiency | Reaches 99% round trip efficiency at low current densities | acs.org |
Mechanism of Ion Insertion/Extraction in Open Frameworks
The fundamental mechanism of charge storage in this compound cathodes involves the reversible intercalation of alkali ions (A+) into its open framework, coupled with the redox reaction of the iron centers. The general electrochemical reaction can be described as:
AxNi[FeIII(CN)6] + yA+ + ye- ↔ Ax+yNi[FeII(CN)6] acs.orgstanford.edu
During discharge, alkali ions from the electrolyte are inserted into the interstitial sites of the crystal lattice. Simultaneously, to maintain charge neutrality, an equivalent number of high-spin Fe³⁺ ions within the framework are reduced to Fe²⁺. During charging, the process is reversed: ions are extracted from the framework and return to the electrolyte, while Fe²⁺ is oxidized back to Fe³⁺.
The key to NiHCF's high performance is its stable and rigid metal-organic framework. acs.org This "open framework" structure provides spacious and well-defined channels for ion transport, allowing for fast solid-state diffusion. nih.govresearchgate.netrsc.org Ex-situ X-ray diffraction studies have shown that the lattice undergoes only minimal, isotropic strain during ion insertion and extraction. acs.org This low-strain characteristic means there is negligible structural distortion or volume change during cycling, which prevents mechanical degradation of the electrode and contributes significantly to its exceptional long-term stability. rsc.org
Strategies for Enhancing Cycling Stability and Rate Performance
While this compound inherently possesses good stability, research has focused on several strategies to further enhance its performance, particularly under high-rate and long-term cycling conditions.
Nanostructuring and Morphology Control: Synthesizing NiHCF as nanoparticles or in porous, nanostructured morphologies increases the electrode-electrolyte contact area and shortens the diffusion pathways for ions. acs.orgacs.org This approach significantly improves rate capability.
Composite Formation: Incorporating conductive additives, such as carbon nanotubes (CNTs), directly during synthesis improves the electronic conductivity of the electrode. acs.org This ensures that electrons can move rapidly to and from the redox-active sites, which is crucial for high-rate performance.
Surface Coating and Core-Shell Structures: Applying a protective coating or creating a core-shell architecture, where a stable material encapsulates a high-capacity core, can prevent the dissolution of transition metal ions into the electrolyte during cycling. acs.org This strategy has been shown to improve capacity retention significantly. For example, a vanadium hexacyanoferrate core with a copper hexacyanoferrate shell achieved over 90% capacity retention after 200 cycles, compared to 72% for the core material alone. acs.org
Control of Crystallinity and Defects: The synthesis conditions can be tuned to control the crystallinity of the material. Higher crystallinity, achieved through methods like synthesis at elevated temperatures (e.g., 70 °C), often leads to better electrochemical performance. acs.org Additionally, controlling defects and vacancies in the crystal lattice is crucial for maintaining structural integrity. researchgate.net
Electrolyte Additives: The use of specific electrolyte additives can help form a stable protective interface on the cathode surface, mitigating degradation from side reactions with the electrolyte, especially at higher voltages. rsc.org
Role of Water Co-intercalation and Cation Type
The performance of this compound cathodes is significantly influenced by the type of alkali cation used and the presence of water molecules, both in the electrolyte and within the crystal structure.
Cation Type: The size and solvation properties of the alkali ion (Li+, Na+, K+) affect the insertion thermodynamics and kinetics. nih.govrsc.org
Insertion Potential: The electrochemical potential for ion insertion varies with the cation, with heavier ions like potassium generally exhibiting a higher reaction potential than sodium. acs.org
Kinetics: In aqueous electrolytes, the large channels of NiHCF allow for fast diffusion of Li+, Na+, and K+. nih.govrsc.org However, larger alkali ions such as rubidium (Rb+) and cesium (Cs+) show quasi-reversible behavior and poorer cycling performance due to slower kinetics. nih.govrsc.org
Role of Water: Prussian blue analogues often contain "zeolitic" or interstitial water molecules within their open channels. acs.orgrsc.org The role of this water is complex:
Ion Transport: In aqueous systems, a Grotthus-like mechanism involving the network of zeolitic and ligand-bound water molecules may facilitate extremely rapid ion transport. core.ac.uk
Steric Hindrance: Conversely, studies on related copper hexacyanoferrate have shown that interstitial water molecules can also obstruct the diffusion pathways for Na+ ions, leading to poorer kinetics. rsc.org The presence of water can inhibit the insertion of hydrated sodium ions, potentially lowering the specific capacity. rsc.org
Solvent Co-intercalation: In some electrolytes, solvent molecules can be co-intercalated along with the ions. This process can expand the crystal lattice and, while potentially enabling the intercalation of otherwise immobile ions (like divalent Mg²⁺), it can also alter the electrode's stability and reactivity. nih.gov
Pseudocapacitive Contribution to Charge Storage in this compound
In addition to the battery-like charge storage mechanism of ion intercalation into the bulk material, this compound also exhibits significant pseudocapacitive behavior. acs.org Pseudocapacitance involves fast, reversible Faradaic redox reactions occurring at or near the surface of the electrode material, a mechanism that combines the high energy storage of batteries with the high power and long cycle life of capacitors. frontiersin.orgnih.gov
The contribution of pseudocapacitance is particularly dominant in nanostructured NiHCF materials. acs.org The high surface area of nanoparticles reduces the solid-state diffusion distance for ions, allowing the surface-controlled redox reactions to become a primary charge storage mechanism. acs.org This extrinsic pseudocapacitance is credited with the superior rate capability and outstanding cycling performance of NiHCF, such as retaining 80% capacity over 10,000 cycles at a high current density. acs.org
Kinetic analysis of the electrochemical response can quantify the proportion of charge stored via diffusion-controlled intercalation versus surface-controlled pseudocapacitive processes. For NiHCF, enhancing the pseudocapacitive contribution by designing nanostructured electrodes is a key strategy for developing high-rate battery systems. acs.orgmdpi.com
Defect Engineering for Improved Electrochemical Activity
The crystal structure of this compound, like other Prussian blue analogues, inherently contains defects, most commonly vacancies at the [Fe(CN)₆] sites. researchgate.net While often seen as detrimental, intentionally introducing and controlling these defects—a practice known as defect engineering—can be a powerful strategy to enhance electrochemical performance.
A facile surface-etching method has been shown to create surface defects in NiHCF, which act as additional active sites for electrochemical reactions. rsc.org This approach resulted in a significant increase in specific capacity (184 C g⁻¹ for the defect-engineered material vs. 100 C g⁻¹ for conventional NiHCF) and excellent cycling stability, with 91% capacity retention after 10,000 cycles. rsc.org
According to density functional theory (DFT) calculations, these engineered surface defects can help maintain structural integrity by minimizing lattice distortion during the insertion and extraction of ions, which contributes to the observed stability. rsc.orgrsc.org Conversely, other strategies aim to reduce vacancies to improve crystallinity and structural integrity, suggesting that the optimal defect concentration is application-dependent. mdpi.com For instance, using chelating agents during synthesis can help create a more defect-free structure, which has also been linked to highly stable frameworks. researchgate.netresearchgate.net
| Strategy | Effect | Result | Source |
| Surface Etching | Creates surface defects | Increased specific capacity (184 C g⁻¹) and cycling stability (91% retention after 10k cycles) | rsc.org |
| Use of Chelating Agents | Reduces [Fe(CN)₆] vacancies | Improves crystallinity and structural integrity | researchgate.netmdpi.com |
Supercapacitors and Hybrid Energy Storage Devices Utilizing this compound
The demand for high-performance energy storage has spurred research into novel electrode materials for supercapacitors and hybrid devices. This compound has emerged as a promising candidate due to its favorable electrochemical properties.
In the realm of supercapacitors, potassium nickel(II) hexacyanoferrate(III) nanoparticles have been synthesized and tested as flexible electrode materials. When coated on carbon cloth, these nanoparticles exhibit significant specific capacitance. rsc.org In a three-electrode cell configuration, the material demonstrated a high capacitance of 198.6 F g⁻¹ in a Na₂SO₄ electrolyte and 168.8 F g⁻¹ in a K₂SO₄ electrolyte, both at a current density of 0.4 A g⁻¹. rsc.org Furthermore, it showed excellent rate performance and maintained approximately 94% of its initial capacitance after 1000 cycles. rsc.orgrsc.org
For hybrid energy storage devices, which aim to bridge the gap between batteries and supercapacitors, a this compound/carbon composite has been developed. rsc.org This composite material, when used as a cathode, displays impressive rate capability and cycling stability. rsc.org An aqueous hybrid energy storage device, created by pairing the this compound/carbon composite with a reduced graphene oxide anode, demonstrated extraordinary stability at high rates, retaining 94% of its initial capacity after 5000 cycles at a current density of 2 A g⁻¹. rsc.org
| Application | Material | Electrolyte | Performance Metric | Value |
|---|---|---|---|---|
| Supercapacitor | Potassium Nickel(II) Hexacyanoferrate(III) Nanoparticles | Na₂SO₄ | Specific Capacitance @ 0.4 A g⁻¹ | 198.6 F g⁻¹ |
| Supercapacitor | Potassium Nickel(II) Hexacyanoferrate(III) Nanoparticles | K₂SO₄ | Specific Capacitance @ 0.4 A g⁻¹ | 168.8 F g⁻¹ |
| Supercapacitor | Potassium Nickel(II) Hexacyanoferrate(III) Nanoparticles | Na₂SO₄ / K₂SO₄ | Capacitance Retention after 1000 cycles | ~94% |
| Hybrid Energy Storage | This compound/Carbon Composite | Aqueous | Capacity Retention after 5000 cycles @ 2 A g⁻¹ | 94% |
This compound in Capacitive Deionization (CDI) Electrodes
Capacitive deionization is an emerging technology for water desalination that operates by removing ions from water using capacitive electrodes. This compound has been investigated as a promising intercalation electrode material for CDI due to its high ion storage capacity. wur.nlfao.org
In a study utilizing a symmetrical CDI cell with two identical this compound electrodes, a high salt adsorption capacity of approximately 35 mg/g was achieved at a current density of 2.5 A/m² in a 20 mM NaCl feed solution. wur.nlresearchgate.net A key advantage of using this compound is its energy efficiency. On average, the this compound-based CDI cell consumed 2.5 times less energy to achieve similar levels of salt removal compared to a conventional membrane CDI cell with porous carbon electrodes. wur.nlresearchgate.net
Furthermore, this compound electrodes have demonstrated high selectivity for certain ions. nih.gov Research has shown high selectivity for potassium ions over sodium ions (K⁺/Na⁺ ≈ 3.57) and for monovalent ions over divalent ions, with selectivity ratios of Na⁺/Ca²⁺ ≈ 9.97 and Na⁺/Mg²⁺ ≈ 18.92. nih.gov This indicates the potential for this compound-based CDI systems to be used for selective ion removal. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Highest Salt Adsorption Capacity | ≈ 35 mg/g | Current density of 2.5 A/m², 20 mM NaCl feed solution |
| Energy Consumption | 2.5 times less than carbon-based MCDI for similar salt removal | |
| K⁺/Na⁺ Selectivity | ≈ 3.57 | Multi-cation solution |
| Na⁺/Ca²⁺ Selectivity | ≈ 9.97 | |
| Na⁺/Mg²⁺ Selectivity | ≈ 18.92 |
Catalytic Applications of this compound
The catalytic properties of this compound are rooted in the redox activity of its constituent metal centers, enabling its participation in various electrochemical reactions.
Electrocatalysis by this compound
While Prussian Blue (ferric hexacyanoferrate) is renowned for its superior electrocatalytic activity towards hydrogen peroxide (H₂O₂), this compound also exhibits catalytic properties. acs.org Research indicates that the electrocatalytic activity of this compound in H₂O₂ reduction is significantly lower, by about two orders of magnitude, compared to Prussian Blue. acs.orgacs.org Interestingly, some studies suggest that the observed activity in H₂O₂ reduction may be due to the presence of ferric hexacyanoferrate defects within the this compound structure. acs.orgacs.org
However, this compound does show minor electrocatalytic activity in the oxidation of hydrogen peroxide. acs.org This activity becomes more apparent as the pH of the solution increases. acs.org In some applications, a bilayer of iron and nickel hexacyanoferrate has been synthesized to create an advanced electrocatalyst for H₂O₂ reduction. This composite material displays electrocatalytic activity similar to conventional Prussian Blue but with a nearly 100-fold improvement in operational stability. rsc.orgresearchgate.net
This compound has been identified as a high-performance catalyst for the urea (B33335) oxidation reaction (UOR), a key process in urea-based fuel cells and for hydrogen production from urea-rich wastewater. A this compound catalyst supported on nickel foam has been shown to drive the UOR with high activity and stability. researchgate.net This catalyst can achieve an anodic current density of 100 mA cm⁻² at a potential of 1.35 V. researchgate.net The proposed reaction pathway involves a two-stage process with the intermediate production of ammonia on the nickel sites and its subsequent decomposition to N₂ on the iron sites. researchgate.net
In the context of the hydrogen evolution reaction (HER), this compound has been used to enhance the catalytic activity of other materials. For instance, platinum, a well-known HER catalyst, can be supported on this compound nanocubes. This hybrid catalyst demonstrates superior catalytic properties for HER in both acidic and alkaline media.
The electro-oxidation of methanol is a critical reaction in direct methanol fuel cells. While specific studies on this compound for this application are not extensive, the mechanism of methanol oxidation on nickel-based catalysts is well-established and provides insight into the potential role of this compound.
Photocatalysis with this compound
This compound also exhibits semiconductor properties, allowing it to act as a photocatalyst under light irradiation. This has opened up avenues for its use in the degradation of persistent organic pollutants in water.
The photocatalytic capabilities of this compound have been successfully demonstrated in the degradation of organic dyes. In one study, nickel hexacyanoferrate (II) was used as a semiconductor for the photocatalytic degradation of Amidoblack-10B under visible light irradiation. The study found that the degradation of the dye followed pseudo-first-order kinetics. semanticscholar.orgrsc.org The rate of degradation was influenced by factors such as pH, dye concentration, and the amount of the semiconductor catalyst. rsc.org
Similarly, hollow framework structures derived from nickel hexacyanoferrate mesocrystals have been shown to be highly effective catalysts for the degradation of Rhodamine-B. mdpi.com These materials, which possess a mixed composition of hexacyanoferrate and β-Ni(OH)₂, exhibit a high surface area, contributing to their enhanced catalytic activity. mdpi.com
Table 2: Optimal Conditions for Photocatalytic Degradation of Amidoblack-10B using Nickel Hexacyanoferrate (II)
| Parameter | Optimal Value |
| pH | 11.0 |
| Concentration of Amidoblack-10B | 3.6 x 10⁻⁵ M |
| Amount of Nickel Hexacyanoferrate (II) | 0.150 g |
This table summarizes the optimum conditions identified for the degradation of Amidoblack-10B dye. semanticscholar.orgrsc.org
The application of this compound in the photodegradation of pharmaceuticals has been a significant area of research. A study on nickel hexacyanoferrate (Ni-HCF) nanocubes demonstrated their high efficiency as a photocatalyst for the degradation of Metronidazole (MDZ), a widely used antibiotic that is often found as a contaminant in water. researchgate.netresearchgate.net Under simulated solar light, the Ni-HCF nanocubes were able to degrade 94.3% of the initial Metronidazole concentration within 6 hours. researchgate.netresearchgate.net This remarkable performance is attributed to the material's enhanced ability to separate charge carriers and its low resistance to charge transfer. researchgate.netresearchgate.net
Table 3: Photocatalytic Degradation of Metronidazole with Ni-HCF Nanocubes
| Catalyst Loading | Degradation Efficiency (6h) |
| 0.1 g/L | ~85% |
| 0.25 g/L | 94.3% |
| 0.5 g/L | 77.4% |
This table shows the degradation efficiency of Metronidazole at different loadings of the Ni-HCF nanocube photocatalyst under simulated solar light. researchgate.net
This compound-based materials have also been employed for the catalytic oxidation of industrial contaminants like Bisphenol-A (BPA), a known endocrine disruptor. A study utilizing a nanocomposite of copper oxide decorated nickel hexacyanoferrate demonstrated efficient photocatalytic degradation of BPA. acs.org The incorporation of copper oxide nanotubes into the nickel hexacyanoferrate structure resulted in an increased surface area and a reduced band gap, enhancing its photocatalytic activity. acs.org The degradation of BPA involves a series of oxidation steps, leading to the formation of various intermediates before eventual mineralization. acs.org
The photocatalytic activity of this compound is initiated by the absorption of photons with energy equal to or greater than its band gap. This leads to the generation of electron-hole pairs (e⁻-h⁺). The general proposed mechanism for the degradation of organic pollutants involves the following steps:
Photoexcitation: Ni₂[Fe(CN)₆] + hν → Ni₂[Fe(CN)₆] (e⁻ + h⁺)
Generation of Reactive Oxygen Species (ROS): The photogenerated electrons and holes react with water and dissolved oxygen to produce highly reactive oxygen species. The holes in the valence band can oxidize water molecules or hydroxide ions to form hydroxyl radicals (•OH). The electrons in the conduction band can reduce molecular oxygen to produce superoxide radicals (•O₂⁻).
h⁺ + H₂O → •OH + H⁺ e⁻ + O₂ → •O₂⁻
Degradation of Pollutants: The highly reactive •OH and •O₂⁻ radicals are powerful oxidizing agents that can attack the organic pollutant molecules (P), leading to their degradation into smaller, less harmful compounds, and ultimately to mineralization into CO₂, H₂O, and inorganic ions.
P + •OH / •O₂⁻ → Degradation Products → CO₂ + H₂O + mineral acids
The efficiency of the photocatalytic process is largely dependent on the effective separation of the photogenerated electron-hole pairs, as their recombination would dissipate the absorbed light energy as heat. The specific degradation pathway for a particular pollutant will depend on its chemical structure and the reaction conditions. For instance, in the degradation of Metronidazole, the process is believed to be initiated by the attack of these reactive species on the imidazole ring and its side chains. researchgate.net Similarly, for dyes like Amidoblack-10B, the hydroxyl radicals are thought to be the primary species responsible for breaking the azo bonds, leading to decolorization and subsequent degradation of the aromatic rings. semanticscholar.org
Sensing and Biosensing Applications of this compound
This compound, a coordination polymer belonging to the Prussian Blue analogue family, has garnered significant attention in the field of chemical sensing and biosensing. Its unique electrochemical properties, including distinct redox activity, high stability, and electrocatalytic capabilities, make it an excellent material for the fabrication of sensitive and selective sensors. The open-framework crystal structure of this compound facilitates the rapid transport and intercalation of ions, a property that is leveraged in the detection of various analytes. This section explores the advanced research applications of this compound in the development of electrochemical and photoelectrochemical sensors.
Electrochemical Sensors Based on this compound Films and Nanomaterials
Electrochemical sensors utilizing this compound films and nanomaterials have been extensively developed for the detection of a wide array of chemical species. These sensors operate on the principle of measuring changes in electrical signals (such as current or potential) resulting from the electrochemical reaction of the analyte at the electrode surface modified with this compound. The modification of electrode surfaces can be achieved through methods like electrodeposition, which allows for controlled film thickness.
This compound exhibits a strong electrocatalytic effect on the reduction and oxidation of hydrogen peroxide (H₂O₂), making it a highly effective material for H₂O₂ sensors. sci-hub.seresearchgate.net Sensors based on this compound modified electrodes have demonstrated high sensitivity and low detection limits for H₂O₂. For instance, an electrochemical sensor developed by modifying a screen-printed carbon electrode with nickel-doped carbon nanodots, followed by the electrogeneration of a nickel hexacyanoferrate complex, yielded detection limits of 3.22 µM for oxidation and 0.49 µM for reduction of H₂O₂. sci-hub.seresearchgate.net
Another approach involves the use of core-shell iron-nickel hexacyanoferrate nanoparticles. A sensor based on these nanoparticles for monitoring hydrogen peroxide scavenging activity showed a sensitivity of 0.5–0.6 A M⁻¹ cm⁻² and a detection limit of 1.5 × 10⁻⁷ M. stanford.edu The linear dynamic range for this sensor was found to be between 1 and 1000 µM. stanford.edu Similarly, a nickel hexacyanoferrate modified screen-printed carbon electrode (NiHCF-SPCE) demonstrated a linear response for H₂O₂ in the concentration range of 2.0x10⁻⁵ to 1.0x10⁻³ mol/L. mdpi.comnih.govrsc.org
Table 1: Performance of this compound-Based Hydrogen Peroxide Sensors
| Sensor Configuration | Linear Range | Limit of Detection (LOD) |
|---|---|---|
| Ni-HCF Complex on Ni-CND modified SPCE | Not Specified | 0.49 µM (reduction), 3.22 µM (oxidation) sci-hub.seresearchgate.net |
| Core-Shell Iron-Nickel Hexacyanoferrate Nanoparticles | 1–1000 µM | 0.15 µM stanford.edu |
| NiHCF-SPCE | 20 µM - 1.0 mM | Not Specified mdpi.comnih.govrsc.org |
The open-framework structure of this compound allows for the intercalation of alkali cations, a property that has been exploited for their detection. The potential of the redox peak of this compound films can shift based on the concentration of specific alkali cations in the electrolyte. rsc.org This material is known to preferentially intercalate cesium over other alkali cations, providing a basis for selective cesium detection.
Research on thin nickel hexacyanoferrate films on gold electrodes has shown a selective potential response to potassium ions (K⁺). rsc.org The peak potential shifted linearly with the K⁺ concentration over a range of approximately 0.1 mM to 0.1 M. rsc.org In contrast, the film did not produce well-defined redox peaks in the presence of sodium (Na⁺), lithium (Li⁺), or ammonium (NH₄⁺) ions, indicating a high degree of selectivity for potassium. rsc.org Further studies have explored the effect of various alkali ions (Li⁺, Na⁺, K⁺, Rubidium, and Cesium) on the insertion electrochemistry of NiHCF in both aqueous and organic electrolytes. rsc.org
The electrocatalytic properties of this compound extend to the detection of various organic molecules.
Ascorbic Acid: Nickel hexacyanoferrate modified screen-printed carbon electrodes have been successfully used for the sensitive detection of ascorbic acid. mdpi.comnih.govdlsu.edu.ph These sensors exhibit a highly linear response for ascorbic acid in the concentration range of 5.0x10⁻⁵ to 1.5x10⁻³ mol/L. mdpi.comnih.gov The reproducibility of these sensors is also notable, with relative standard deviations of cyclic voltammetry peak currents ranging from 0.9% to 2.2%. mdpi.comnih.gov
Metronidazole: this compound has been identified as a suitable material for the determination of the antibiotic metronidazole. sci-hub.se While various electrochemical sensors have been developed for metronidazole, those leveraging the catalytic properties of materials like this compound offer promising sensitivity.
Hydrazine: The detection of hydrazine, a toxic industrial chemical, has been achieved using electrodes modified with this compound derivatives. In one study, β-Ni(OH)₂ flakes were derived from nickel hexacyanoferrate through an in-situ electrochemical method. The resulting modified carbon paste electrode showed enhanced catalytic activity towards the oxidation of hydrazine, with a linear response in the concentration range of 0.1 to 600 µM and a low detection limit of 0.04 µM.
Phenolic Pollutants: Electrochemical sensors are widely used for the detection of phenolic compounds, which are common environmental pollutants. While specific studies focusing solely on this compound for a broad range of phenolic pollutants are less common, the general electrocatalytic nature of Prussian Blue analogues suggests their potential in this area.
Table 2: Performance of this compound-Based Sensors for Organic Analytes
| Analyte | Sensor Configuration | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|
| Ascorbic Acid | NiHCF-SPCE | 50 µM - 1.5 mM mdpi.comnih.gov | Not Specified |
| Hydrazine | β-Ni(OH)₂/CPE (derived from NiHCF) | 0.1 - 600 µM | 0.04 µM |
To further improve the performance of this compound-based sensors, researchers have explored the creation of hybrid materials with carbon-based nanomaterials such as graphene and carbon nanotubes. These carbonaceous materials offer high surface area, excellent electrical conductivity, and good mechanical stability, which can significantly enhance the sensitivity and stability of the sensors.
For example, a highly sensitive non-enzymatic ascorbic acid sensor was developed using a graphene/nickel hexacyanoferrate composite. This sensor demonstrated a sensitivity of 7.029 µA µM⁻¹ cm⁻² and a limit of detection of 0.25 µM. Similarly, the decoration of 3D reduced graphene oxide composites with nickel hexacyanoferrate nanoparticles has been used to create an electrochemical sensing platform. The combination of carbon nanotubes with nanoscale nickel hexacyanoferrate has also been shown to improve electronic conductivity and rate performance in electrochemical applications. The hybridization with carbon nanodots has also been shown to be an effective strategy. sci-hub.seresearchgate.net
Photoelectrochemical Sensors Utilizing this compound
Photoelectrochemical (PEC) sensors are a class of analytical devices that combine electrochemical detection with photo-excitation. They offer advantages such as high sensitivity and low background signals due to the separation of the excitation source (light) from the detection signal (current). While the application of this compound in this specific sensor type is an emerging area, some studies have demonstrated its potential.
One example is the use of a nickel hexacyanoferrate-modified n-type silicon electrode for the photoelectrochemical detection of lead(II) ions. This detection was carried out in the presence of dihydroxybenzene. The principle of such a sensor relies on the change in photocurrent generated by the semiconductor electrode upon interaction with the target analyte under illumination. The this compound layer can play a role in enhancing the photoresponse or facilitating the specific detection chemistry at the electrode surface. Further research is needed to fully explore the capabilities of this compound as a versatile material for a broader range of photoelectrochemical sensing applications.
Principles of Photoelectrochemical Signal Generation and Transduction
Photoelectrochemical (PEC) systems utilizing this compound operate on the principle of converting light energy into a measurable electrical signal. The fundamental process occurs at a semiconductor-electrolyte interface. researchgate.net When a semiconductor electrode is illuminated with light of sufficient energy, electron-hole pairs are generated. researchgate.net These photogenerated charges are then separated by the electric field within the semiconductor's space-charge region.
In a PEC sensor, these charge carriers drive redox reactions at the electrode surface. The this compound film, deposited onto the semiconductor, acts as a catalyst or mediator in these reactions. It facilitates the transfer of photogenerated electrons or holes to a target analyte in the electrolyte solution. The efficiency of this charge transfer is dependent on the reaction kinetics at the catalyst's surface. nih.gov The presence and concentration of the target analyte directly influence the rate of these redox reactions, leading to a change in the measured photocurrent. This relationship between analyte concentration and photocurrent forms the basis of the sensing mechanism. nih.gov The transduction of the chemical interaction into an electrical signal is thus achieved by monitoring this modulated photocurrent.
Development of Photoelectrochemical Sensors for Hydrogen Peroxide
Researchers have successfully leveraged the principles of photoelectrochemistry to develop sensitive sensors for hydrogen peroxide (H₂O₂) using this compound. In a typical configuration, a stable film of nickel hexacyanoferrate is deposited on a platinum-coated n-type silicon photoelectrode. researchgate.net This modified electrode serves as the active sensing element.
When the sensor is exposed to hydrogen peroxide, the analyte participates in the electrochemical reaction at the electrode surface, which modulates the photocurrent generated under illumination. The sensor's response is directly proportional to the concentration of hydrogen peroxide. Studies have demonstrated the excellent performance of these sensors, which can be operated in a simple two-electrode setup without a reference electrode, making them suitable for practical applications. researchgate.netnih.gov
Below is a table summarizing the performance of a photoelectrochemical sensor for hydrogen peroxide based on a nickel(II)-potassium hexacyanoferrate-graphene hybrid material.
| Performance Metric | Value | Reference |
|---|---|---|
| Linear Range | 2.0 × 10⁻⁶ – 2.9 × 10⁻³ M | researchgate.net |
| Detection Limit (S/N = 3) | 3.3 × 10⁻⁶ M | researchgate.net |
| Sensitivity | 42 mA M⁻¹ cm⁻² | researchgate.net |
This compound in Oxidase-Based Biosensors
This compound is a critical component in the development of third-generation oxidase-based biosensors. These biosensors are designed to detect the byproducts of enzymatic reactions, most notably hydrogen peroxide. In a typical glucose biosensor, the enzyme glucose oxidase (GOx) catalyzes the oxidation of glucose, producing hydrogen peroxide as a byproduct.
This compound serves as an excellent electrocatalyst for the reduction or oxidation of this enzymatically generated hydrogen peroxide. By immobilizing both glucose oxidase and this compound nanoparticles onto an electrode surface (often enhanced with materials like carbon nanotubes), a highly sensitive biosensor can be constructed. The this compound facilitates the rapid electrochemical detection of hydrogen peroxide at a low potential, which in turn correlates to the initial glucose concentration. This approach offers high sensitivity and stability for glucose monitoring.
Ion Exchange and Environmental Remediation Capabilities of this compound
The rigid, open-framework crystal structure of this compound, characterized by large interstitial channels, makes it an exceptional ion-exchange material. This property is particularly valuable for environmental remediation, specifically for the selective removal of radioactive ions from nuclear wastewater.
Selective Sorption and Removal of Radioactive Ions (e.g., Cesium)
This compound exhibits a high affinity for cesium ions (Cs⁺), including the radioactive isotope Cesium-137, a significant environmental contaminant from nuclear activities. The compound's framework allows for the selective capture of cesium ions from complex aqueous solutions, even in the presence of high concentrations of competing ions like sodium. This selectivity is a key advantage for treating nuclear waste streams.
The sorption capacity of this compound for cesium is substantial. Studies have reported sorption capacities as high as 180.83 mg of cesium per gram of the material. researchgate.net This high capacity, combined with its selectivity, makes it a promising sorbent for the effective remediation of cesium-contaminated water. researchgate.net
Ion Exchange Selectivity Profiles for Various Cations (Cs⁺, Rb⁺, K⁺, Na⁺, Li⁺, NH₄⁺)
The ion-exchange selectivity of this compound is governed by the size and hydration energy of the cations. The material generally shows a preference for larger alkali metal cations with lower hydration energies. The open channels within the crystal lattice are ideally sized to accommodate these larger ions. stanford.edu
The observed selectivity trend typically follows the order of the ionic radii of the alkali metals. This compound is known to preferentially intercalate cesium over all other alkali cations. osti.gov The affinity generally decreases with decreasing ionic size and increasing hydration energy.
The table below outlines the general selectivity profile of nickel hexacyanoferrates for various monovalent cations.
| Cation | Selectivity Preference | Reasoning | Reference |
|---|---|---|---|
| Cs⁺ | Highest | Large ionic radius, low hydration energy | osti.gov |
| Rb⁺ | High | Similar properties to Cs⁺ | stanford.edu |
| K⁺ | Moderate | Intermediate size and hydration energy | stanford.edu |
| Na⁺ | Lower | Smaller ionic radius, higher hydration energy | stanford.eduutwente.nl |
| Li⁺ | Lowest | Smallest ionic radius, highest hydration energy | |
| NH₄⁺ | Variable | Size is similar to K⁺ and Rb⁺ |
Electrochemically Switched Ion Exchange Processes for Regeneration and Separation
A significant advancement in the application of this compound for ion separation is the development of Electrochemically Switched Ion Exchange (ESIX) systems. researchgate.net This technology combines conventional ion exchange with electrochemistry to achieve reversible and controllable separation of ions.
In the ESIX process, a thin film of this compound is coated onto an electrode. By applying a specific electrical potential, the oxidation state of the iron centers within the hexacyanoferrate structure can be changed.
Loading (Uptake): Applying a cathodic (negative) potential reduces the Fe³⁺ (ferricyanide) to Fe²⁺ (ferrocyanide). To maintain charge neutrality within the film, cations from the surrounding solution (e.g., Cs⁺) are intercalated or loaded into the crystal lattice. researchgate.net
Elution (Release): Reversing the potential to an anodic (positive) one oxidizes the Fe²⁺ back to Fe³⁺. This change in charge forces the release or elution of the captured cations from the film back into a receiving solution. researchgate.net
This process allows for the selective capture of ions like cesium from a waste stream and their subsequent release into a small volume of a clean eluent, thereby concentrating the waste. The ESIX method offers the significant advantage of minimizing the generation of secondary chemical waste associated with conventional ion-exchange regeneration, as the process is controlled electrically. researchgate.net Research has shown that materials used in ESIX can maintain high stability and ion-exchange capability over many cycles. researchgate.net
Application in Wastewater Treatment for Specific Pollutant Removal
This compound, a type of Prussian blue analog, has garnered considerable attention for its efficacy in selectively removing specific cationic pollutants from wastewater. nih.gov Its rigid, porous crystal structure allows it to act as an ion-exchange material, trapping certain ions while allowing others to pass. This selectivity is crucial for targeting high-priority contaminants in complex water matrices.
The primary mechanism of removal is intercalation, where cations from the wastewater are inserted into the interstitial spaces of the hexacyanoferrate lattice. This process is highly selective, favoring cations with smaller hydrated radii and lower dehydration energies. nih.gov Research has demonstrated the compound's high affinity for ammonium (NH₄⁺), cesium (Cs⁺), and potassium (K⁺).
In studies using a nickel hexacyanoferrate (NiHCF) electrode in a hybrid capacitive deionization (CDI) cell, the material showed a distinct preference for ammonium ions over other common cations like sodium (Na⁺) and calcium (Ca²⁺). nih.gov When treating effluent from a municipal wastewater treatment plant, the observed intercalation preference was NH₄⁺ > K⁺ > Na⁺ > Ca²⁺ > Mg²⁺. nih.gov This high selectivity makes NiHCF a promising candidate for nutrient recovery and remediation of ammonia-rich wastewater.
Furthermore, modified forms of nickel hexacyanoferrate have been developed to enhance the removal of radioactive cesium (¹³⁷Cs) from nuclear wastewater. researchgate.netjwent.net For instance, potassium nickel(II) hexacyanoferrate(III) functionalized onto biochar has been shown to be an effective adsorbent for radiocesium. researchgate.net Similarly, immobilizing nickel hexacyanoferrate nanoparticles on graphene oxide sheets resulted in a high adsorption capacity for Cs(I) ions. jwent.net
The table below summarizes the performance of this compound and its derivatives in removing specific pollutants.
| Pollutant | Adsorbent Material | Removal Capacity/Selectivity | Application Context |
| Ammonium (NH₄⁺) | NiHCF Electrode in CDI cell | Salt Adsorption Capacity: 51.2 mg/g. Selectivity: NH₄⁺/Ca²⁺ = 9.5, NH₄⁺/Na⁺ = 4.9. nih.gov | Municipal Wastewater Treatment nih.gov |
| Cesium (Cs⁺) | KNi-HCF-functionalized Biochar | High selectivity and effective separation. researchgate.net | Radioactive Liquid Wastes researchgate.net |
| Cesium (Cs⁺) | GO-NiHCF Nanoparticles | Maximum adsorption capacity: 240 mg/g. jwent.net | Radionuclide Waste Treatment jwent.net |
| Potassium (K⁺) | NiHCF Foam Electrodes | Successful extraction of a 98% potassium fraction solution from pseudo-seawater. nih.gov | Seawater/Wastewater Desalination nih.gov |
Magnetism and Spintronics Research with this compound
The magnetic properties of this compound and related complexes are a rich area of study, driven by the potential to design materials with tailored magnetic behaviors for applications in data storage and quantum computing. The interaction between the nickel(II) and iron(III) centers, mediated by cyanide bridges, gives rise to complex and tunable magnetic phenomena.
Studies on Magneto-Structural Correlations in Dinickel Complexes
Key structural parameters that dictate the magnetic behavior include:
Bond Angles: The angle of the Ni-N-C-Fe bridge is a critical determinant of the magnetic exchange. DFT calculations on related cyanide-bridged systems show that variations in these angles can tune the strength and even the sign of the magnetic coupling. researchgate.net
Bond Lengths: The distances between the metal ions and the bridging cyanide ligand affect the orbital overlap, which in turn influences the efficiency of the magnetic exchange pathway.
Dihedral Angles: In more complex structures, the torsion or dihedral angles involving the bridging ligands can also play a significant role in defining the magnetic interaction. nih.gov
By systematically modifying the ligands attached to the nickel ions, researchers can induce changes in these structural parameters, thereby tuning the magnetic properties of the resulting complex. acs.org This strategic design allows for the creation of materials with desired magnetic responses. For example, the assembly of hexacyanoferrate(III) with specific nickel(II) bis-diamino complexes can yield two-dimensional ferromagnets. acs.org
| Structural Parameter | Influence on Magnetic Properties | Example System |
| M-N-C Bridge Angle (M=Metal) | Determines the strength and nature (ferromagnetic/antiferromagnetic) of the coupling. researchgate.net | Cyanide-bridged Fe(III)Mn(II) and Fe(III)Cu(II) complexes. researchgate.net |
| Ni–Nb–Ni Bond Angle (Nb=Bridging N) | J value (coupling constant) tends to increase with an increase in the bridging angle. nih.gov | Doubly pseudohalide bridged dinuclear Nickel(II) complexes. nih.gov |
| Interlayer Distance | Large distances can isolate magnetic layers, leading to 2D magnetic behavior. acs.org | Cyanide-bridged bimetallic planes with bulky ligands. acs.org |
Investigation of Isotropic Exchange Interactions and Zero-Field Splitting (ZFS)
To quantitatively describe the magnetic behavior of this compound, researchers analyze two fundamental parameters: the isotropic exchange interaction (J) and the zero-field splitting (D). These parameters are typically determined by fitting experimental magnetic susceptibility data to a theoretical model using a spin-Hamiltonian. nih.govrsc.org
Isotropic Exchange Interaction (J): This parameter describes the magnetic coupling between the two adjacent metal spins (in this case, Ni²⁺ and Fe³⁺, or between two Ni²⁺ ions in larger clusters). A positive J value indicates ferromagnetic coupling (spins align parallel), while a negative J value signifies antiferromagnetic coupling (spins align antiparallel). In this compound, this interaction is mediated through the cyanide bridge.
Zero-Field Splitting (ZFS): This phenomenon, relevant for ions with a spin state S > 1/2 (like high-spin Ni²⁺, S=1), refers to the splitting of the spin sublevels even in the absence of an external magnetic field. libretexts.orgrsc.org This splitting arises from the interaction of the electron spin with the local electronic environment (the ligand field). The ZFS is characterized primarily by the axial parameter (D) and the rhombic parameter (E). rsc.org The magnitude and sign of D are crucial for understanding the magnetic anisotropy of the molecule, a key property for single-molecule magnets. nih.gov
Magnetic Properties of this compound-Based Coordination Polymers
Individual this compound molecules can serve as building blocks for constructing extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. The dimensionality of the resulting framework has a profound impact on the bulk magnetic properties of the material. rsc.orgnih.gov
In these polymers, the cyanide ligands bridge between the nickel and iron centers, creating a network that propagates magnetic interactions throughout the solid state. This can lead to cooperative magnetic phenomena such as long-range magnetic ordering. nih.gov
1D Chains: Can exhibit properties of single-chain magnets (SCMs), where slow relaxation of magnetization occurs due to strong magnetic anisotropy and significant intrachain interactions.
2D Layers: Can behave as two-dimensional magnets. For instance, the compound [Ni(trans-chxn)₂]₃[Fe(CN)₆]₂·2H₂O forms cyanide-bridged bimetallic planes that result in 2D ferromagnetic behavior. acs.org
The ability to tune the structure from discrete molecules to extended polymers allows for the engineering of magnetic materials with properties ranging from single-molecule magnetism to bulk ferromagnetism. acs.orgacs.org
Future Directions and Emerging Research Frontiers in Dinickel Hexacyanoferrate Chemistry
Rational Design and Synthesis of Novel Dinickel Hexacyanoferrate Architectures
The future development of this compound (NiHCF) hinges on the ability to move beyond conventional synthesis methods towards a more rational design of complex nano-architectures. The goal is to precisely control the material's physicochemical properties to enhance performance in targeted applications. researchgate.net Synthesis strategies are evolving to create sophisticated morphologies such as hierarchical and multi-walled structures that provide improved surface area and mechanical properties. rsc.org
Key areas of focus include:
Morphology Engineering: The synthesis of hollow structures, core-shell nanoparticles, and hierarchical assemblies is a primary objective. researchgate.netacs.org For instance, self-templating methods, which use water-soluble precursors as templates, can be extended to create NiHCF hollow structures with tunable compositions and shapes. acs.org This control over morphology can lead to enhanced ion diffusion kinetics and structural stability, which are critical for high-performance batteries and supercapacitors.
Defect and Vacancy Control: The intentional incorporation of defects, such as [Fe(CN)₆] vacancies, into the NiHCF framework can substantially alter its intrinsic electronic and electrochemical properties. researchgate.net Future research will focus on methods to precisely control the concentration and distribution of these vacancies to optimize active sites for catalysis and ion storage.
Core-Shell and Hierarchical Structures: The design of core-shell architectures, such as a catalytically active core protected by a stabilizing NiHCF shell, is a promising strategy for developing robust sensors and catalysts. mdpi.com One-step synthesis strategies are being investigated to overcome the complex, multi-step processes and strict lattice-matching requirements typically associated with creating these structures. researchgate.net These advanced architectures can prevent nanoparticle agglomeration, enhance conductivity, and activate more sites for electrochemical reactions. researchgate.net
| Design Strategy | Desired Architecture | Potential Advantage |
| Self-Templating Synthesis | Hollow Nanostructures, Microtubes | Enhanced surface area, improved electrolyte access |
| Controlled Precipitation | Core-Shell Nanoparticles | Increased stability, tailored surface functionality |
| Vacancy Engineering | Defect-Rich Frameworks | Optimized electronic properties, more active sites |
| In-situ Growth on Substrates | 3D Binder-Free Nanoarchitectures | Improved conductivity, robust electrode design |
Advanced In-situ and Operando Characterization Techniques for Dynamic Processes
To understand and optimize the performance of this compound, it is crucial to observe its behavior under actual operating conditions. Advanced in-situ (in the reaction environment) and operando (while the device is operating) characterization techniques provide unprecedented insights into the dynamic processes occurring within the material. nih.gov These methods allow researchers to track structural changes, ion insertion/extraction mechanisms, and transient intermediates in real-time.
Future research will increasingly rely on a suite of these powerful techniques:
Synchrotron-based X-ray Techniques: In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are invaluable for tracking the evolution of the crystal structure and the oxidation states of the nickel and iron centers during electrochemical cycling. This helps to reveal the fundamental mechanisms of charge storage and degradation. nih.gov
Spectroscopic Methods: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can probe the vibrational modes of the cyanide ligands and water molecules within the NiHCF structure. This provides information on the local chemical environment and its changes during ion intercalation or catalytic reactions.
Electron Microscopy: In-situ transmission electron microscopy (TEM) allows for the direct visualization of morphological and structural changes at the nanoscale during electrochemical processes, offering a clear picture of how the material's architecture responds to operational stress.
The integration of these techniques will provide a comprehensive understanding of the structure-property-performance relationships in NiHCF, guiding the rational design of more stable and efficient materials. nih.gov
| Technique | Information Gained | Application Area |
| In-situ X-ray Diffraction (XRD) | Real-time crystal structure changes, phase transitions | Battery cycling, electrocatalysis |
| In-situ X-ray Absorption Spectroscopy (XAS) | Evolution of oxidation states, local atomic environment | Redox mechanisms, catalyst activation |
| Operando Raman/FTIR Spectroscopy | Changes in chemical bonds, molecular interactions | Ion intercalation, surface reactions |
| In-situ Transmission Electron Microscopy (TEM) | Nanoscale morphological and structural evolution | Degradation mechanisms, structural stability |
Integrative Computational Approaches for Predictive Material Design and Performance Optimization
Computational modeling and simulation are becoming indispensable tools for accelerating the discovery and optimization of materials. By integrating quantum mechanical calculations, such as Density Functional Theory (DFT), with machine learning and artificial intelligence, researchers can predict the properties of novel this compound structures before they are synthesized. nih.gov
Future computational efforts will focus on several key areas:
Predictive Screening: High-throughput computational screening can be used to explore a vast array of potential compositions and structures. By calculating properties like ion insertion voltages, diffusion barriers, and electronic conductivity, researchers can identify the most promising candidates for experimental synthesis.
Mechanism Elucidation: DFT calculations are crucial for understanding the fundamental mechanisms at the atomic level. For example, they can reveal the preferred sites for ion intercalation, the nature of the electronic states, and the reaction pathways for catalysis. nih.gov These calculations have been used to understand the d-d electron compensation effect between metal centers, which enhances the reversibility and kinetics of redox reactions. nih.gov
Performance Optimization: By simulating the effects of defects, dopants, and surface modifications, computational models can guide the rational design of NiHCF materials with enhanced stability, capacity, and rate capability. This predictive power reduces the need for time-consuming and expensive trial-and-error experimentation.
Synergistic Integration of this compound with Other Functional Materials for Multifunctional Applications
The properties of this compound can be significantly enhanced by integrating it with other functional materials to create composites and hybrid systems. This synergistic approach combines the advantages of each component to achieve functionalities that are not possible with NiHCF alone.
Emerging research in this area includes:
Conductive Carbon Composites: To overcome the inherently moderate electrical conductivity of NiHCF, it is often combined with conductive carbon materials like graphene or carbon nanotubes. rsc.orgjwent.net A NiHCF/carbon composite, for example, exhibits enhanced conductivity and reduced structural vacancies, leading to excellent rate capability and cycling stability in aqueous hybrid energy storage devices. rsc.org Immobilizing NiHCF nanoparticles on graphene sheets not only improves conductivity but also prevents particle agglomeration, thereby increasing the available surface area for reactions. jwent.net
Hybrid Electrocatalysts: For applications in energy conversion, NiHCF can be coupled with other catalytic materials. A self-supporting NiHCF on nickel foam (NF) paired with a nickel sulfide (B99878) (NiS) on nickel foam cathode (NiHCF/NF||NiS/NF) creates a highly efficient system for urea (B33335) electrolysis to produce hydrogen. nih.govacs.org In this system, NiHCF acts as the catalyst for the urea oxidation reaction, demonstrating the potential of such hybrid systems in sustainable energy production. nih.govacs.org
Protective Coatings and Shells: Applying coatings of other materials, such as polymers, can stabilize the NiHCF structure. This strategy can also be reversed, where a shell of NiHCF is used to protect a different core material, enhancing its stability and performance, as demonstrated in sensors. mdpi.com
| Composite System | Synergistic Function | Target Application |
| NiHCF / Graphene | Enhanced conductivity, high surface area | Supercapacitors, Environmental Remediation |
| NiHCF / Nickel Sulfide | Bifunctional electrocatalysis | Urea Electrolysis for H₂ Production |
| Core / NiHCF Shell | Stabilization of core, tailored surface | Chemical and Biological Sensors |
Exploration of this compound in Emerging Fields Beyond Current Applications
While energy storage remains a dominant application, the unique properties of this compound make it a promising candidate for a range of other emerging technologies. Future research will increasingly explore these novel application domains.
Electrocatalysis: NiHCF is being investigated as a low-cost, high-performance electrocatalyst. A significant emerging application is in urea electrolysis for energy-efficient hydrogen production. nih.govacs.org NiHCF nanocubes grown directly on nickel foam catalyze the urea oxidation reaction (UOR) via dual active sites of Ni and Fe, offering a sustainable pathway for producing green hydrogen from wastewater. nih.govacs.org
Sensing and Biosensing: The electrocatalytic properties of NiHCF are also being leveraged for the development of sensitive and stable chemical sensors. mdpi.comresearchgate.net Core-shell nanoparticles with a Prussian blue core and a NiHCF shell have been developed as sensors to measure hydrogen peroxide scavenging activity, which is crucial for evaluating antioxidant capabilities. mdpi.com There is also potential for detecting other biologically relevant molecules like nitric oxide and dopamine. researchgate.net
Environmental Remediation: Beyond desalination, NiHCF is a highly effective material for removing specific pollutants from water. Its cubic lattice structure is particularly selective for cesium ions. jwent.net When NiHCF nanoparticles are immobilized on a high-surface-area substrate like graphene, the resulting composite is highly effective for the uptake of radioactive Cs(I) from nuclear waste streams, showcasing a critical environmental application. jwent.net
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling dinickel hexacyanoferrate in laboratory settings?
- Methodological Answer : Always use nitrile gloves inspected for integrity prior to use, and ensure proper ventilation (e.g., fume hoods) to avoid inhalation risks. Gloves must be removed without touching the outer surface to prevent contamination, and hands should be washed thoroughly post-handling . In case of accidental exposure, rinse affected skin/eyes with water for ≥15 minutes and consult a physician immediately . Firefighters or responders to spills must wear self-contained breathing apparatus and protective clothing .
Q. How should researchers synthesize this compound while minimizing contamination risks?
- Methodological Answer : Use stoichiometric control of nickel and hexacyanoferrate precursors in aqueous solutions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Purify via repeated centrifugation and washing with deionized water. Characterize intermediates with XRD or FTIR to confirm phase purity .
Q. What are the standard characterization techniques for verifying this compound’s structural integrity?
- Methodological Answer : Combine X-ray diffraction (XRD) for crystallographic analysis, Fourier-transform infrared spectroscopy (FTIR) to confirm cyanide bridging ligands, and thermogravimetric analysis (TGA) to assess hydration levels. Cross-validate with elemental analysis (e.g., ICP-MS) for Ni/Fe ratios .
Advanced Research Questions
Q. How can experimental design optimize this compound’s electrochemical performance for battery applications?
- Methodological Answer : Employ a factorial design to test variables like synthesis temperature (25–80°C), precursor molar ratios (Ni²⁺:Fe(CN)₆³⁻), and annealing time. Use response surface methodology (RSM) to model interactions between factors and maximize ionic conductivity or cyclability. Validate with cyclic voltammetry and galvanostatic charge-discharge tests .
Q. What strategies resolve contradictions in reported redox potentials of this compound across studies?
- Methodological Answer : Systematically evaluate variables such as electrolyte pH, counterion effects (e.g., K⁺ vs. Na⁺), and reference electrode calibration. Replicate experiments under controlled humidity to mitigate hydration-induced discrepancies. Publish full experimental conditions (e.g., electrolyte composition, sweep rates) to enable cross-study comparisons .
Q. How does this compound’s ion-exchange capacity compare to analogous Prussian blue derivatives (e.g., nickel hexacyanoferrate)?
- Methodological Answer : Conduct batch adsorption experiments with competing ions (e.g., Cs⁺, K⁺) at varying pH levels. Use Langmuir isotherm models to quantify selectivity coefficients. Pair with XPS to analyze surface binding sites and EXAFS to probe local coordination changes during ion uptake .
Q. What computational methods predict this compound’s stability in aqueous vs. non-aqueous electrolytes?
- Methodological Answer : Apply density functional theory (DFT) to calculate formation energies of hydrated vs. anhydrous phases. Simulate solvation effects using molecular dynamics (MD) with explicit solvent models. Validate predictions with in situ Raman spectroscopy during electrochemical cycling .
Data Integrity and Reporting
Q. How should researchers address variability in hydration states during this compound synthesis?
- Methodological Answer : Pre-dry precursors at 100°C for 24 hours to standardize initial hydration. Monitor water content dynamically via TGA and report hydration levels (e.g., x in Ni₂Fe(CN)₆·xH₂O) in all datasets. Use Karl Fischer titration for precise quantification .
Q. What statistical approaches ensure robustness in analyzing this compound’s adsorption kinetics?
- Methodological Answer : Perform triplicate experiments with error bars representing standard deviation. Fit kinetic data to pseudo-first/second-order models using nonlinear regression (e.g., Levenberg-Marquardt algorithm). Report confidence intervals for rate constants and validate with Akaike information criterion (AIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
